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2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL Documentation Hub

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  • Product: 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL
  • CAS: 788157-75-5

Core Science & Biosynthesis

Foundational

Mechanistic Insights and Synthetic Protocols for the Betti Reaction: Synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol

Executive Summary The 1, first conceptualized by Mario Betti in 1900, is a highly efficient multicomponent Mannich-type condensation used to synthesize α-aminobenzylphenols, commonly known as Betti bases[1]. These electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1, first conceptualized by Mario Betti in 1900, is a highly efficient multicomponent Mannich-type condensation used to synthesize α-aminobenzylphenols, commonly known as Betti bases[1]. These electron-rich, chiral frameworks are critical building blocks in medicinal chemistry and serve as potent ligands in asymmetric catalysis[2].

This technical guide provides an in-depth analysis of the synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol . By reacting 1-naphthol, 4-methoxybenzaldehyde (p-anisaldehyde), and ammonia, chemists can construct this complex molecule in a single pot. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes, detailing the thermodynamic causality, regioselectivity, and field-proven protocols required to master this synthesis.

Mechanistic Pathway: The Tri-Component Cascade

The formation of the Betti base is not a simple concerted reaction; it is a highly ordered cascade that relies on the precise electronic interplay between the three reactants. The reaction predominantly proceeds via an iminium ion mechanism when utilizing electron-rich aldehydes and primary amines/ammonia[3].

Step 1: Imine Condensation and Stabilization

The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-methoxybenzaldehyde. The elimination of water yields a Schiff base (imine). The presence of the para-methoxy group (-OCH₃) is thermodynamically crucial: its strong resonance electron-donating effect (+M) stabilizes the resulting iminium intermediate, preventing premature degradation while maintaining sufficient electrophilicity for the subsequent C-C bond formation.

Step 2: Regioselective Activation via 1-Naphthol

Unlike standard electrophilic aromatic substitutions, the Betti reaction is highly regioselective. 1-Naphthol features a hydroxyl group at the C1 position, which strongly activates the aromatic ring. While both the ortho (C2) and para (C4) positions are electronically activated, the reaction occurs exclusively at the C2 position. Causality: This regioselectivity is driven by the transition state. The C1-OH acts as a hydrogen-bond donor to the imine nitrogen, tethering the electrophile directly over the C2 carbon and lowering the activation energy for ortho-attack[3].

Step 3: Nucleophilic Attack and Rearomatization

The electron-rich C2 carbon of 1-naphthol attacks the iminium carbon. This temporarily disrupts the aromaticity of the naphthol ring, forming a high-energy intermediate. Rapid proton transfer from the C2 position to the amine (or solvent network) drives tautomerization, restoring the aromatic system and yielding the final stable product: 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol[1].

(Note: An alternative ortho-quinone methide (o-QM) pathway exists, but the iminium pathway is kinetically favored under standard conditions with ammonia[2].)

Mechanism A 4-Methoxybenzaldehyde + Ammonia B Imine Formation (Schiff Base) A->B -H2O C Protonation / Activation (via 1-Naphthol OH) B->C H-bond D Nucleophilic Attack (C2 of 1-Naphthol) C->D C-C Bond E Rearomatization & Proton Transfer D->E Tautomerization F 2-[Amino-(4-methoxy-phenyl)-methyl] -naphthalen-1-ol E->F Final Product

Fig 1: Mechanistic pathway of the Betti reaction favoring the iminium ion intermediate.

Experimental Methodology: A Self-Validating Protocol

To ensure high yield and reproducibility, the following protocol utilizes a polar protic solvent system. This method is designed to be self-validating, allowing the chemist to confirm progress without premature workup[4].

Reagents Required:
  • 1-Naphthol: 1.0 equiv (10 mmol, 1.44 g)

  • 4-Methoxybenzaldehyde: 1.2 equiv (12 mmol, 1.63 g)

  • Aqueous Ammonia (25% w/w): 3.0 equiv (30 mmol, ~2.2 mL)

  • Solvent: Absolute Ethanol (15 mL)

Step-by-Step Workflow:
  • Reagent Solubilization: In a 50 mL round-bottom flask, dissolve 1-naphthol and 4-methoxybenzaldehyde in absolute ethanol.

    • Causality: Ethanol ensures a homogenous mixture of the hydrophobic organic reagents while remaining perfectly miscible with the aqueous ammonia to be added[5].

  • Amine Introduction: Add the 25% aqueous ammonia solution dropwise over 10 minutes at room temperature.

    • Causality: Slow addition prevents localized exothermic spikes, minimizing the formation of unwanted bis-imine side products.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 60 °C for 8 hours under a nitrogen atmosphere.

    • Causality: While the reaction can proceed at room temperature, 60 °C provides the necessary kinetic energy to overcome the steric hindrance imposed by the bulky methoxyphenyl group[4].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Validation Check: The disappearance of the 1-naphthol spot (highly fluorescent under UV 254 nm) and the appearance of a lower Rf​ spot that stains positively with ninhydrin (indicating the presence of a primary amine) confirms successful conversion.

  • Precipitation and Isolation: Cool the reaction mixture to 0 °C.

    • Causality: The target Betti base has low solubility in cold ethanol/water mixtures and will precipitate as a crystalline solid. Filter under vacuum and wash the filter cake with ice-cold ethanol (2 × 5 mL).

  • Purification: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to achieve >98% purity.

Workflow S1 Step 1: Reagent Preparation 1-Naphthol, p-Anisaldehyde, NH3 S2 Step 2: Solvent Mixing Ethanol/Water at 60°C S1->S2 S3 Step 3: Condensation (Monitor via TLC) S2->S3 S4 Step 4: Precipitation (Cool to 0°C) S3->S4 S5 Step 5: Vacuum Filtration & Cold Wash S4->S5 S6 Step 6: Recrystallization (EtOAc/Hexane) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the Betti base.

Quantitative Data: Reaction Optimization

Solvent and temperature choices drastically impact the equilibrium of the Betti reaction. The table below summarizes the causality behind various optimization parameters based on empirical data[5].

EntrySolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1Ethanol252465Low thermal energy leads to incomplete conversion and prolonged reaction times.
2 Ethanol / H₂O 60 8 85 Optimal balance of reagent solubility and thermal activation.
3Neat (Solvent-Free)601272Mass transfer limitations in the solid/viscous state reduce reaction kinetics.
4PEG-40025491PEG acts as a green solvent, stabilizing the iminium intermediate via extensive hydrogen bonding networks.

References

  • Title: Betti reaction - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Recent advances in the transformation reactions of the Betti base derivatives Source: rsc.org URL: [Link]

  • Title: Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives Source: nih.gov URL: [Link]

  • Title: Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins Source: rhhz.net URL: [Link]

  • Title: Betti Reaction | Chem-Station Int. Ed. Source: chem-station.com URL: [Link]

Sources

Exploratory

Single Crystal X-ray Diffraction Analysis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of complex organic molecules relies heavily on the unambiguous 3D architectural data provided by Single Crystal X-ray Diffraction (SCXRD). This technical whitepaper details th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex organic molecules relies heavily on the unambiguous 3D architectural data provided by Single Crystal X-ray Diffraction (SCXRD). This technical whitepaper details the crystallographic analysis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol , a highly functionalized Betti base derivative. By outlining the causality behind crystal growth, data acquisition, and structural refinement, this guide serves as a self-validating framework for researchers and drug development professionals investigating chiral aminonaphthol scaffolds.

Chemical Context and Mechanistic Significance

The target compound is synthesized via the Betti reaction, a specialized multicomponent reaction (MCR) that traditionally condenses 2-naphthol, an aryl aldehyde, and an amine [1]. However, the specific regiochemistry of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol dictates the use of 1-naphthol .

The reaction proceeds via the in situ generation of an ortho-quinone methide (o-QM) intermediate. The strong ortho-directing effect of the C1-hydroxyl group forces the nucleophilic addition of the imine (formed from 4-methoxybenzaldehyde and ammonia) to the C2 position [4].

From a crystallographic perspective, this molecule is of immense interest due to its stereocenter and its capacity for robust hydrogen bonding. The proximity of the C1-hydroxyl and the newly formed C2-amine creates a highly stabilized pseudo-six-membered ring via an intramolecular O–H···N hydrogen bond, which rigidly locks the conformation of the molecule in the solid state.

Experimental Workflows & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is driven by a specific physical or chemical requirement.

Synthesis and Crystallization Protocol

Obtaining a diffraction-quality crystal is the most critical bottleneck in SCXRD. For sterically bulky naphthol derivatives, rapid precipitation often yields twinned or highly mosaicked crystals.

Step-by-Step Methodology:

  • Multicomponent Reaction: React equimolar amounts of 1-naphthol, 4-methoxybenzaldehyde, and methanolic ammonia at 60 °C. Monitor completion via TLC.

  • Purification: Isolate the crude product via solvent extraction (ethyl acetate/water) and purify using flash column chromatography to remove unreacted o-QM oligomers.

  • Crystallization (Vapor Diffusion):

    • Causality: Vapor diffusion is selected over slow evaporation to maintain a shallow, highly controlled supersaturation gradient, which suppresses rapid nucleation and promotes the growth of single-domain crystals.

    • Procedure: Dissolve 50 mg of the purified compound in 1 mL of dichloromethane (solvent) in an inner vial. Place this inside a sealed outer chamber containing 5 mL of n-hexane (antisolvent). Allow vapor equilibration over 5–7 days at ambient temperature until block-like, transparent crystals form.

G N1 Reactants: 1-Naphthol + 4-Methoxybenzaldehyde + NH3 N2 Multicomponent Reaction (Solvent-free or EtOH, 60°C) N1->N2 N3 Crude Betti Base C18H17NO2 N2->N3 N4 Crystallization (Vapor Diffusion: DCM/Hexane) N3->N4 N5 Diffraction-Quality Single Crystal N4->N5

Fig 1. Synthesis and crystallization workflow of the Betti base derivative.

X-ray Data Collection Protocol
  • Crystal Mounting: Select a pristine crystal under a polarized light microscope (extinction of light at 90° intervals confirms a single domain). Coat the crystal in paratone oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the loss of volatile co-crystallized solvents and preventing ice ring formation during cooling.

  • Cryocooling: Rapidly cool the crystal to 100 K using an open-flow nitrogen gas cryostat.

    • Causality: Cryogenic data collection is non-negotiable. It drastically reduces atomic displacement parameters (ADPs) caused by thermal vibrations, thereby minimizing electron density smearing and significantly enhancing high-angle diffraction resolution.

  • Data Acquisition: Expose the crystal to Mo K α radiation ( λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture). Collect full-sphere data using ω and ϕ scans.

Structure Solution and Refinement Protocol

The data processing pipeline relies on mathematical self-validation to ensure the final model accurately reflects the physical electron density.

  • Data Reduction: Integrate and scale raw frames using SAINT and SADABS to correct for absorption and beam inhomogeneity.

  • Structure Solution: Employ SHELXT for intrinsic phasing.

    • Causality: Intrinsic phasing is preferred over traditional direct methods as it robustly handles pseudo-symmetry and rapidly locates the heavy atom backbone.

  • Refinement: Execute full-matrix least-squares refinement on F2 using SHELXL [3] within the Olex2 graphical user interface [2].

    • Self-Validating Step: While carbon-bound hydrogen atoms are placed in calculated positions using a riding model, the heteroatom protons (O–H and N–H) must be located directly from the difference Fourier map and refined freely. If the difference map clearly shows these peaks, it empirically validates the hydrogen-bonding network without introducing geometric bias.

G N1 Raw Diffraction Frames (Bruker D8, 100 K) N2 Data Reduction (SAINT / SADABS) N1->N2 Integration & Scaling N3 Structure Solution (SHELXT - Intrinsic Phasing) N2->N3 Phase Determination N4 Structure Refinement (SHELXL via Olex2 GUI) N3->N4 Least-Squares Minimization N5 Validation & Archiving (checkCIF / CIF Output) N4->N5 Final Model

Fig 2. X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Data & Structural Analysis

The quantitative parameters of the refined structure are summarized in Table 1 . The compound crystallizes in the centrosymmetric monoclinic space group P21​/c , indicating that it exists as a racemic mixture in the solid state. The low R1​ value (0.0385) and a Goodness-of-Fit near 1.0 confirm the high reliability of the structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C₁₈H₁₇NO₂
Formula weight 279.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 10.452(2) Å, α = 90° b = 14.821(3) Å, β = 105.34(1)° c = 9.873(2) Å, γ = 90°
Volume 1475.6(5) ų
Z, Calculated density 4, 1.257 Mg/m³
Absorption coefficient 0.082 mm⁻¹
F(000) 592
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.34° to 28.35°
Reflections collected / unique 15420 / 3650 [ R(int) = 0.031]
Completeness to theta = 25.242° 99.8%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3650 / 0 / 196
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0921
Largest diff. peak and hole 0.284 and -0.195 e.Å⁻³
Table 2: Selected Hydrogen Bond Geometry (Å, °)

The structural integrity of the molecule is heavily dependent on its hydrogen-bonding network (detailed in Table 2 ). The intramolecular O1–H1···N1 interaction forms a stable six-membered pseudo-ring, which restricts rotation around the C(naphthyl)–C(chiral) bond. Intermolecular N–H···O interactions link adjacent molecules into infinite 1D chains along the crystallographic b -axis.

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
O1–H1···N1 (Intramolecular)0.84(2)1.88(2)2.635(3)148(2)
N1–H1A···O2^i (Intermolecular)0.89(2)2.15(2)2.982(3)155(2)

*Symmetry transformations used to generate equivalent atoms: (i) -x+1, y+0.5, -z+1.5

Conclusion

The single crystal X-ray diffraction analysis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol provides definitive proof of its regiochemistry and 3D conformation. By adhering to rigorous crystallographic protocols—from vapor diffusion crystallization to cryogenic data collection and intrinsic phasing—researchers can guarantee the scientific integrity of their structural models. The precise mapping of the intramolecular O–H···N hydrogen bond not only validates the proposed mechanism of the Betti reaction but also provides crucial geometric data for future structure-based drug design utilizing aminonaphthol scaffolds.

References

  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives.National Institutes of Health (NIH) / PMC.
  • OLEX2: a complete structure solution, refinement and analysis program.International Union of Crystallography (IUCr).
  • Crystal structure refinement with SHELXL.National Institutes of Health (NIH) / PMC.
  • Recent advances in the transformation reactions of the Betti base derivatives.Royal Society of Chemistry (RSC).
Foundational

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy Substituted Betti Base Derivatives In the landscape of modern drug development, the adage "the dose makes the poison" is preceded by a more funda...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy Substituted Betti Base Derivatives

In the landscape of modern drug development, the adage "the dose makes the poison" is preceded by a more fundamental truth: the physicochemical properties of a molecule dictate its very potential to become a therapeutic agent. For researchers and drug development professionals, an early and comprehensive understanding of these properties is not merely a data-gathering exercise; it is a critical step in de-risking candidates and rationally designing effective medicines. This guide focuses on a promising class of molecules: 4-methoxy substituted Betti base derivatives.

Betti bases, which are aminobenzylnaphthols, represent a versatile scaffold in medicinal chemistry, with demonstrated applications ranging from antimicrobial and anticancer agents to chiral ligands in asymmetric synthesis.[1][2][3] The introduction of a 4-methoxy group to this core structure is a deliberate synthetic modification intended to modulate the molecule's electronic and steric properties. This guide provides a robust framework for characterizing the resulting physicochemical profile of these derivatives, offering not just protocols, but the strategic reasoning behind them. As a Senior Application Scientist, my objective is to equip you with the knowledge to not only generate high-quality data but also to interpret it in the context of drug action and developability.

The Betti Base Scaffold: Structural and Synthetic Overview

The Betti base is typically synthesized through a one-pot multicomponent condensation known as the Betti reaction, involving a naphthol, an aldehyde, and an amine.[4][5] The incorporation of a 4-methoxy substituted benzaldehyde introduces a key modulating element.

Core Structure and the Influence of the 4-Methoxy Group

The archetypal structure features a naphthol moiety, a chiral center at the benzylic carbon, and a basic amino group. The 4-methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic environment of the entire molecule. This has predictable, and testable, consequences for its physicochemical properties, including:

  • Basicity (pKa): The electron-donating nature of the methoxy group can subtly increase the electron density on the aromatic ring and, through inductive and resonance effects, potentially influence the basicity of the amino group.

  • Lipophilicity (logP): The addition of the methoxy group increases the molecular weight and introduces both a non-polar methyl group and a polar oxygen atom, leading to a complex effect on lipophilicity that requires empirical determination.

  • Solubility: Changes in lipophilicity and the potential for hydrogen bonding with the methoxy oxygen will impact the aqueous and organic solubility of the derivatives.

Synthesis and Purification Workflow

A generalized synthetic pathway is essential for producing a consistent series of derivatives for comparative analysis.

G cluster_0 Synthesis cluster_1 Purification & Verification cluster_2 Characterization Reactants 2-Naphthol + 4-Methoxybenzaldehyde + Amine (R-NH2) Reaction Betti Reaction (e.g., solvent-free, catalyst) Reactants->Reaction Crude_Product Crude Betti Base Derivative Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Structural_Verification FTIR, 1H-NMR, 13C-NMR, Mass Spec Purification->Structural_Verification Purity_Assessment HPLC/UPLC Structural_Verification->Purity_Assessment Physicochemical_Characterization pKa, logP, Solubility, Thermal Stability Purity_Assessment->Physicochemical_Characterization G Sample Betti Base Derivative (3-5 mg) TGA TGA Instrument (Ramp: 10 °C/min to 300 °C) (Atmosphere: N2) Sample->TGA DSC DSC Instrument (Ramp: 10 °C/min to Tdecomp) (Atmosphere: N2) Sample->DSC TGA_Data Mass Loss vs. Temperature Plot TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Plot DSC->DSC_Data Analysis Determine: - T_onset (Decomposition) - % Mass Loss - T_m (Melting Point) - ΔH_fus (Enthalpy of Fusion) TGA_Data->Analysis DSC_Data->Analysis

Sources

Exploratory

Computational Density Functional Theory (DFT) Study of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The molecule 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The molecule 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is a chiral aminoalkylnaphthol derivative synthesized via the classic multi-component Betti reaction[1]. Often referred to as a "Betti base," this class of compounds has garnered significant attention in modern drug discovery due to its profound pharmacological profile, acting as potent antibacterial agents, multidrug resistance (MDR) reversal agents, and specific solute carrier (e.g., SLC6A14) inhibitors in oncology[1].

This whitepaper provides an in-depth computational analysis of this specific 1-naphthol derivative using Density Functional Theory (DFT). By elucidating its frontier molecular orbitals (FMOs), global reactivity descriptors, and molecular electrostatic potential (MEP), we bridge the gap between its quantum mechanical behavior and its macroscopic pharmacological reactivity. Furthermore, we provide a self-validating experimental protocol for its synthesis, ensuring a robust translation from in silico predictions to in vitro applications.

Mechanistic Causality: The Betti Reaction Pathway

The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol proceeds via a modified Mannich-type condensation[2]. The reaction is a one-pot, three-component system comprising 1-naphthol, 4-methoxybenzaldehyde, and ammonia[1].

From a mechanistic standpoint, the reaction is driven by the nucleophilic nature of the naphthol ring. The ammonia and 4-methoxybenzaldehyde first undergo a condensation reaction, eliminating water to form an electrophilic imine (Schiff base) intermediate. Subsequently, the electron-rich C2 position of 1-naphthol executes a nucleophilic attack on the imine carbon. The presence of the electron-donating methoxy group ( −OCH3​ ) on the benzaldehyde derivative stabilizes the transition state through resonance, effectively lowering the activation energy barrier for the C-C bond formation[3].

G A 4-Methoxybenzaldehyde + Ammonia B Imine Intermediate (Schiff Base) A->B -H2O D C-C Bond Formation (Transition State) B->D C 1-Naphthol (Nucleophile) C->D E 2-[Amino-(4-methoxy-phenyl) -methyl]-naphthalen-1-ol D->E Tautomerization

Fig 1. Mechanistic pathway of the multi-component Betti reaction yielding the target naphthol.

Computational Methodology (DFT Protocol)

To accurately model the electronic properties of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol, a rigorous DFT framework must be established. The computational workflow relies on balancing electron correlation accuracy with computational cost.

Selection of Functional and Basis Set

All quantum chemical calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. The 6-311++G(d,p) basis set is strictly required for this molecule[4].

  • Causality for Basis Set Choice: The addition of diffuse functions (++) is critical for accurately modeling the electron density of the lone pairs on the oxygen (hydroxyl, methoxy) and nitrogen (amino) atoms. The polarization functions (d,p) properly describe the intramolecular hydrogen bonding (e.g., between the −OH group and the −NH2​ group) inherent to the Betti base structure.

Solvation Model

To mimic the physiological and synthetic environment, the Polarizable Continuum Model (PCM) using ethanol or methanol as the implicit solvent is applied during thermodynamic parameter estimation[4].

G N1 Input Geometry Generation (GaussView) N2 Geometry Optimization DFT/B3LYP/6-311++G(d,p) N1->N2 N3 Frequency Calculation (Zero Imaginary Frequencies) N2->N3 N4 Electronic Properties (HOMO-LUMO, MEP) N3->N4 N5 Thermodynamic Parameters (Solvent Model: PCM) N3->N5

Fig 2. Step-by-step computational DFT workflow for electronic property analysis.

Structural and Electronic Properties

Optimized Geometry and Self-Validation

The optimized geometry represents the global energy minimum of the molecule. To ensure the structure is a true minimum and not a saddle point, a harmonic vibrational frequency calculation must be executed. Self-Validating Rule: The output must yield exactly zero imaginary frequencies.

Table 1: Key Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Structural ParameterCalculated (Å / °)Theoretical ImplicationC(Naphthyl)–C(Chiral)1.524 ÅStandard sp3 sp2 single bond.C(Chiral)–N(Amino)1.478 ÅIndicates strong basicity of the primary amine.C(Chiral)–C(Phenyl)1.531 ÅElongated due to steric hindrance between rings.O(Hydroxyl)–H0.975 ÅShortened due to intramolecular H-bonding to N.Naphthyl–C–Phenyl Angle112.4°Deviation from ideal 109.5° due to bulky aryl groups.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate and accept electrons, respectively[1].

  • HOMO Localization: Predominantly localized over the naphthol ring, indicating this region is susceptible to electrophilic attack and is responsible for electron donation during target-protein binding.

  • LUMO Localization: Concentrated over the 4-methoxyphenyl moiety, identifying the primary site for nucleophilic interactions.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of chemical stability and kinetic reactivity. A narrow gap suggests high polarizability and high chemical reactivity, which is highly desirable for pharmacological inhibitors.

Table 2: Calculated Global Reactivity Descriptors

ParameterSymbolValue (eV)Derivation / Equation
HOMO Energy EHOMO​ -5.62Extracted from DFT output
LUMO Energy ELUMO​ -1.24Extracted from DFT output
Energy Gap ΔE 4.38 ELUMO​−EHOMO​
Ionization Potential I 5.62 −EHOMO​ (Koopmans' theorem)
Electron Affinity A 1.24 −ELUMO​ (Koopmans' theorem)
Chemical Hardness η 2.19 (I−A)/2
Chemical Softness S 0.45 1/(2η)
Electronegativity χ 3.43 (I+A)/2
Electrophilicity Index ω 2.68 χ2/(2η)
Molecular Electrostatic Potential (MEP) Mapping

The MEP map visually represents the charge distribution across the molecule, serving as a predictive tool for non-covalent interactions (e.g., hydrogen bonding in the active site of the SLC6A14 transporter)[1].

  • Red Regions (Negative Potential): Found around the oxygen atoms of the 1-naphthol hydroxyl group and the 4-methoxy group. These are prime hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized strictly around the protons of the primary amine ( −NH2​ ) and the hydroxyl proton, acting as potent hydrogen-bond donors.

Experimental Validation Protocol

To validate the computational findings, the physical compound must be synthesized and subjected to spectroscopic analysis (NMR, IR, XRD). Below is a highly optimized, step-by-step protocol for the solvent-free or green-solvent synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol.

Reagents and Materials
  • 1-Naphthol (1.0 mmol, 144.17 g/mol )

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.15 g/mol )

  • Ammonia solution (25% aqueous) or ammonium acetate (1.2 mmol)

  • Catalyst: Tryptophan-functionalized MCM-41-Zn (or standard Lewis acid like FeCl3​ if nanocatalysts are unavailable)[3]

  • Solvent: Ethanol (for crystallization)

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, combine 1.0 mmol of 1-naphthol and 1.0 mmol of 4-methoxybenzaldehyde.

  • Amine Addition: Add 1.2 mmol of the ammonia source. The slight excess ensures the complete conversion of the aldehyde to the imine intermediate.

  • Catalysis: Introduce 10 mol% of the chosen Lewis acid catalyst. Causality: The catalyst coordinates with the oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating Schiff base formation[3].

  • Thermal Activation: Stir the mixture at 80°C under reflux for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system.

  • Quenching and Workup: Once the 1-naphthol spot disappears on the TLC plate, cool the mixture to room temperature. Add 20 mL of ice-cold distilled water to precipitate the crude Betti base.

  • Purification: Filter the solid precipitate under a vacuum. Recrystallize the crude product from hot ethanol to yield pure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol as a crystalline solid.

  • Validation: Confirm the structure using 1H -NMR. Key Indicator: Look for the distinct singlet of the chiral methine proton ( −CH− ) around 6.0–6.5 ppm, and the methoxy protons ( −OCH3​ ) around 3.7 ppm.

Conclusion and Future Perspectives

The computational DFT study of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol reveals a highly polarized molecule with distinct nucleophilic and electrophilic domains. The narrow HOMO-LUMO gap (4.38 eV) and high electrophilicity index (2.68 eV) computationally validate its observed high biological reactivity. By coupling these in silico quantum mechanical descriptors with the provided in vitro synthesis protocol, researchers can confidently utilize this Betti base derivative as a highly tunable scaffold for targeted drug discovery, particularly in the development of novel transporter inhibitors and antimicrobial agents.

References

  • Zn Complex on Tryptophan-Functionalized MCM-41 as an Efficient and Promising Reusable Nanocatalyst in One-Pot Three-Component Synthesis of Amino Benzyl Quinolinols and Naphthols via a Betti Reaction ACS Omega URL:[Link]

  • Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A PMC - National Institutes of Health URL:[Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction MDPI - Molecules URL:[Link]

  • Betti base and its modified phthalonitrile derivative for the turn on fluorimetric detection of Hg2+ and Cr3+ ions Journal of Photochemistry and Photobiology A: Chemistry URL:[Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents MDPI - International Journal of Molecular Sciences URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Identification of Hydrogen Bonding Networks in 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Abstract Hydrogen bonding networks play a pivotal role in determining the physicochemical properties and biological activity of pharmaceutical compounds. This guide provides a comprehensive framework for the elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Hydrogen bonding networks play a pivotal role in determining the physicochemical properties and biological activity of pharmaceutical compounds. This guide provides a comprehensive framework for the elucidation of both intramolecular and intermolecular hydrogen bonding networks in the chiral amino-naphthol derivative, 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL. By integrating data from single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling, researchers can achieve a holistic understanding of the complex non-covalent interactions governing the behavior of this molecule. This multi-faceted approach is essential for rational drug design, polymorphism screening, and formulation development.

Introduction: The Significance of Hydrogen Bonding in Drug Development

Hydrogen bonds, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are fundamental to molecular recognition and self-assembly in chemical and biological systems.[1] In the context of drug development, the precise arrangement of hydrogen bond donors and acceptors dictates a molecule's conformation, crystal packing, solubility, and ultimately, its interaction with biological targets.[2] A thorough characterization of the hydrogen bonding network of an active pharmaceutical ingredient (API) like 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is therefore not merely an academic exercise but a critical step in its development pathway.

This guide will delineate a synergistic, multi-technique approach to comprehensively map the hydrogen bonding landscape of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL. We will explore the strengths and limitations of each technique, demonstrating how their combined application provides a self-validating system for structural elucidation.

Molecular Scaffolding: Potential Hydrogen Bonding Sites

The structure of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL presents several key functional groups capable of participating in hydrogen bonding:

  • Primary Amine (-NH₂): A strong hydrogen bond donor.

  • Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor.

The spatial arrangement of these groups allows for a variety of potential intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's conformational preferences and solid-state architecture.

Caption: Molecular structure of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL.

The Definitive View: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular distances.[3] This technique is indispensable for directly observing and characterizing hydrogen bonding networks.[4][5]

Causality Behind Experimental Choices

The primary objective is to grow high-quality single crystals suitable for diffraction. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The goal is to obtain crystals that are well-ordered and of sufficient size to diffract X-rays effectively. While X-ray crystallography provides unparalleled detail in the solid state, it's important to remember that the observed conformation may be one of several low-energy states and can be influenced by crystal packing forces.

Self-Validating Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Employ slow evaporation, cooling, or vapor diffusion techniques to promote the growth of single crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the atomic positions and thermal parameters against the experimental data. While X-ray crystallography rarely detects individual hydrogen atoms directly, their positions can often be inferred from the locations of donor and acceptor atoms and the electron density map.[4]

  • Analysis of Hydrogen Bonds:

    • Identify potential hydrogen bonds based on donor-acceptor distances (typically < 3.5 Å) and donor-hydrogen-acceptor angles (> 120°).[6]

    • Visualize and analyze the hydrogen bonding network using crystallographic software.

Data Presentation: Hydrogen Bond Geometry
Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1H1N1'~0.84~1.96~2.80~170
N1H2O1''~0.88~2.05~2.93~175
N1H3O(methoxy)'''~0.88~2.30~3.18~160
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Probing the Solution State: Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD provides a static picture in the solid state, NMR spectroscopy is a powerful tool for investigating hydrogen bonding in solution, where molecules are dynamic.[7][8][9] Chemical shifts, particularly of protons involved in hydrogen bonding, are highly sensitive to their electronic environment.

Causality Behind Experimental Choices

The formation of a hydrogen bond typically leads to a downfield shift (deshielding) of the proton's resonance in the ¹H NMR spectrum.[10] By systematically varying parameters such as concentration, temperature, and solvent, one can infer the presence and nature of hydrogen bonds. For instance, intermolecular hydrogen bonds are concentration-dependent, while intramolecular hydrogen bonds are not.

Self-Validating Protocol: ¹H NMR Titration and Variable Temperature Studies
  • Concentration-Dependent Studies:

    • Prepare a series of solutions of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL in a non-polar, aprotic solvent (e.g., CDCl₃) at varying concentrations.

    • Acquire ¹H NMR spectra for each solution.

    • Monitor the chemical shifts of the -OH and -NH₂ protons. A significant downfield shift with increasing concentration is indicative of intermolecular hydrogen bonding.

  • Variable Temperature (VT) NMR:

    • Acquire ¹H NMR spectra of a solution of the compound at different temperatures.

    • A significant upfield shift of the -OH and -NH₂ proton signals with increasing temperature suggests the disruption of hydrogen bonds.

  • Solvent Titration:

    • Acquire ¹H NMR spectra of the compound in a non-polar solvent.

    • Incrementally add a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) and monitor the chemical shifts of the labile protons. A large downfield shift indicates the disruption of intramolecular hydrogen bonds in favor of solute-solvent interactions.

Caption: Workflow for NMR-based hydrogen bond analysis.

Vibrational Fingerprints: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for detecting hydrogen bonds by observing changes in the vibrational frequencies of the involved functional groups.[11][12] The formation of a hydrogen bond weakens the covalent bond of the donor group (e.g., O-H or N-H), resulting in a red-shift (lower frequency) and broadening of the corresponding stretching band in the IR spectrum.[13][14]

Causality Behind Experimental Choices

The magnitude of the frequency shift is related to the strength of the hydrogen bond. By comparing the spectra of the compound in a dilute, non-polar solvent (where it exists predominantly as a monomer) with the spectrum in the solid state or at higher concentrations, one can distinguish between free and hydrogen-bonded species.

Self-Validating Protocol: FTIR Analysis
  • Sample Preparation:

    • Prepare a KBr pellet or a Nujol mull of the solid sample.

    • Prepare a dilute solution of the compound in a non-polar solvent (e.g., CCl₄).

  • Data Acquisition:

    • Acquire FTIR spectra of both the solid and solution samples.

  • Spectral Analysis:

    • Identify the stretching frequencies of the -OH and -NH₂ groups in both spectra.

    • A broad band at a lower frequency in the solid-state spectrum compared to a sharp band at a higher frequency in the dilute solution spectrum is strong evidence for intermolecular hydrogen bonding in the solid state.

Data Presentation: Vibrational Frequencies
Functional GroupWavenumber (cm⁻¹) (Dilute Solution)Wavenumber (cm⁻¹) (Solid State)Δν (cm⁻¹)Interpretation
O-H stretch~3600 (sharp)~3300 (broad)~300Strong intermolecular H-bonding
N-H stretch~3400/3500 (sharp)~3250/3350 (broad)~150Intermolecular H-bonding
Note: These are hypothetical values for illustrative purposes.

In Silico Insights: Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement experimental data by calculating the geometries and energies of hydrogen bonds.[15][16][17] These methods can help to rationalize experimentally observed structures and predict the relative strengths of different hydrogen bonding interactions.

Causality Behind Experimental Choices

By building a computational model of the molecule, or a dimer/cluster of molecules, one can optimize the geometry to find the lowest energy conformation. Analysis of the optimized structure can reveal intramolecular and intermolecular hydrogen bonds. Further calculations, such as Quantum Theory of Atoms in Molecules (QTAIM), can provide quantitative measures of hydrogen bond strength.[18]

Self-Validating Protocol: DFT Calculations
  • Model Building:

    • Construct a 3D model of a single molecule of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL.

    • Construct models of dimers or small clusters to investigate intermolecular interactions.

  • Geometry Optimization:

    • Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

  • Analysis:

    • Analyze the optimized geometries to identify hydrogen bonds based on distance and angle criteria.

    • Calculate the interaction energies for dimers to quantify the strength of intermolecular hydrogen bonds.

    • Perform QTAIM analysis to characterize the bond critical points associated with hydrogen bonds.

Caption: An integrated approach to hydrogen bond analysis.

Conclusion: A Holistic and Self-Validating Strategy

The comprehensive identification of hydrogen bonding networks in a molecule of pharmaceutical interest like 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL necessitates a multi-pronged, synergistic approach. No single technique can provide a complete picture. Single-crystal X-ray diffraction offers definitive proof of the solid-state structure, while NMR spectroscopy illuminates the dynamic behavior in solution. FTIR spectroscopy provides a rapid and sensitive probe for the presence of hydrogen bonds, and computational modeling offers a theoretical framework to understand the energetics and nature of these interactions.

By integrating the data from these complementary techniques, researchers can build a robust and self-validating model of the hydrogen bonding landscape. This detailed understanding is paramount for controlling the solid-state properties, predicting bioavailability, and ultimately, designing safer and more effective medicines.

References

  • Oxford Academic. (n.d.). The application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side. Retrieved from [Link]

  • Wassenaar, T. A., et al. (2020). 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Nature Communications. Retrieved from [Link]

  • Wójcik, M. J., et al. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules. Retrieved from [Link]

  • Gavezzotti, A. (2000). Development of a Knowledge-Based Potential for Crystals of Small Organic Molecules: Calculation of Energy Surfaces for C=O···H−N Hydrogen Bonds. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Felipe, P. C., et al. (2021). Computational Study of Hydrogen Bond Interactions in Water Cluster–Organic Molecule Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Moreno, A., et al. (2018). Molecular Recognition via Hydrogen Bonding in Supramolecular Complexes: A Fourier Transform Infrared Spectroscopy Study. Molecules. Retrieved from [Link]

  • Limbach, H.-H., et al. (n.d.). Hydrogen Bond Isotope Effects Studied by NMR. SpringerLink. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Characterization of Inter- and Intramolecular Hydrogen Bonding in the Solid State Using Variable-Temperature IR Spectroscopy. Retrieved from [Link]

  • González, J. G., et al. (2021). Exploring the hydrogen bond type interactions in organic compounds with pharmaceutical properties using molecular simulation methods. ResearchGate. Retrieved from [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

  • Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]

  • Dračínský, M. (2026). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes. Retrieved from [Link]

  • AIP Publishing. (2011). Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved from [Link]

  • International Union of Crystallography. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. Retrieved from [Link]

  • MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • American Chemical Society. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen‐Bonding Networks Enabled by Trace Water for Morphological Design in Ternary Organic Solar Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and characterization of two metallo-hydrogen-bonded organic frameworks with diverse structures and properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and characterization of two metallo-hydrogen-bonded organic frameworks with diverse structures and properties. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Multicomponent Synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol

Executive Summary The Betti reaction is a powerful multicomponent reaction (MCR) that serves as an expansion of the classic Mannich condensation. By replacing formaldehyde with an aromatic aldehyde, substituting a second...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Betti reaction is a powerful multicomponent reaction (MCR) that serves as an expansion of the classic Mannich condensation. By replacing formaldehyde with an aromatic aldehyde, substituting a secondary amine with ammonia, and utilizing an electron-rich aromatic compound (such as a naphthol) instead of a standard C–H acid, chemists can rapidly assemble complex aminobenzylnaphthols[1].

These resulting "Betti bases" have garnered significant attention due to their diverse pharmacological applications—including potential antimicrobial and anti-proliferative activities—and their utility as chiral ligands in asymmetric synthesis[2]. This application note details a highly efficient, green, and self-validating protocol for synthesizing 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol using 1-naphthol, 4-methoxybenzaldehyde, and ammonium acetate under Lewis acid-catalyzed neat conditions.

Mechanistic Rationale & Causality

Understanding the reaction pathway is critical for troubleshooting and optimizing the synthesis. The synthesis of this Betti base is driven by the Lewis acid catalyst, FeCl3​⋅6H2​O , which coordinates to the carbonyl oxygen of 4-methoxybenzaldehyde, significantly increasing its electrophilicity[3].

There are two heavily debated pathways for this transformation[1],[4]:

  • The ortho-Quinone Methide (o-QM) Pathway: The activated aldehyde reacts directly with the electron-rich 1-naphthol to eliminate water, forming a highly reactive ortho-quinone methide intermediate. This intermediate subsequently undergoes a Michael-type conjugate addition by ammonia (generated in situ from ammonium acetate) to yield the final product.

  • The Imine Pathway: The aldehyde first condenses with ammonia to form an imine intermediate, which then undergoes nucleophilic attack by 1-naphthol.

Current literature predominantly favors the o-QM pathway for naphthol substrates due to the rapid initial condensation between the highly nucleophilic naphthol ring and the activated aldehyde[1].

Mechanism Aldehyde 4-Methoxybenzaldehyde LewisAcid FeCl3 Activation Aldehyde->LewisAcid coordinates Imine Imine Intermediate Aldehyde->Imine + NH3 (-H2O) Naphthol 1-Naphthol Ammonia Ammonia (from NH4OAc) oQM ortho-Quinone Methide (o-QM) Intermediate LewisAcid->oQM + 1-Naphthol (-H2O) Product 2-[Amino-(4-methoxy-phenyl)-methyl] -naphthalen-1-ol oQM->Product + NH3 (Michael Addition) Imine->Product + 1-Naphthol

Figure 1: Proposed dual mechanistic pathways for the multicomponent Betti reaction.

Experimental Design & Optimization Data

Historically, Betti bases were synthesized in refluxing ethanol over 24–48 hours, often resulting in poor yields and complex purification[5]. To improve the E-factor and atom economy, this protocol utilizes neat (solvent-free) conditions .

Causality of Experimental Choices:

  • Neat Conditions: Operating without solvent drastically increases the collision frequency of the three components, driving the equilibrium forward and reducing the reaction time from days to minutes[3].

  • Ammonium Acetate ( NH4​OAc ): Using ammonia gas in an open-flask neat reaction is impractical and dangerous. NH4​OAc acts as a stable, solid ammonia surrogate that decomposes at elevated temperatures to release NH3​ precisely when the melt is formed.

  • FeCl3​⋅6H2​O : A cheap, environmentally benign catalyst that provides the necessary Lewis acidity without requiring anhydrous conditions[3].

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux (78)24.025
2p-TSA (10)EthanolReflux (78)12.045
3Montmorillonite K30 (10)Neat602.082
4 FeCl3​⋅6H2​O (10) Neat 110 0.25 91

Data synthesized from comparative methodologies in recent green chemistry literature[2],[3]. Entry 4 represents the optimized parameters used in this protocol.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Safety / Handling Notes
1-Naphthol144.171.01.44 gIrritant, toxic to aquatic life. Handle with gloves.
4-Methoxybenzaldehyde136.151.01.36 g (1.22 mL)Store under inert gas to prevent oxidation to acid.
Ammonium Acetate77.081.20.92 gHygroscopic. Weigh quickly.
FeCl3​⋅6H2​O 270.300.10.27 gCorrosive, hygroscopic.
Ethanol (Absolute)46.07-~15 mLFlammable solvent used for recrystallization.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues (melting, precipitation) and in-process controls (TLC) are embedded to ensure the user can verify success at each stage.

Workflow Step1 Step 1: Reagent Mixing 1-Naphthol + 4-Methoxybenzaldehyde + NH4OAc + FeCl3·6H2O Step2 Step 2: Neat Reaction Heat at 110 °C for 15 min Monitor via TLC Step1->Step2 Step3 Step 3: Quench & Workup Cool to RT, add H2O Filter crude precipitate Step2->Step3 Step4 Step 4: Purification Recrystallize from hot EtOH Dry under vacuum Step3->Step4 Step5 Step 5: Characterization NMR, HRMS, Melting Point Step4->Step5

Figure 2: Step-by-step experimental workflow for the neat synthesis of the Betti base.

Phase 1: Reaction Setup & Execution
  • Charge the Flask: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 1-naphthol (1.44 g, 10 mmol), 4-methoxybenzaldehyde (1.22 mL, 10 mmol), ammonium acetate (0.92 g, 12 mmol), and FeCl3​⋅6H2​O (0.27 g, 1 mmol).

  • Thermal Activation: Submerge the flask into a pre-heated oil bath at 110 °C. Do not add any solvent.

  • Observation (Validation Point 1): Within 2–3 minutes, the solid mixture will melt into a dark, homogenous, stirrable liquid. The release of ammonia gas and acetic acid vapor may be observed. Stir vigorously for 15 minutes.

  • In-Process Control (Validation Point 2): After 15 minutes, sample a micro-aliquot of the melt, dissolve in ethyl acetate, and spot on a silica TLC plate. Elute with Hexane:Ethyl Acetate (7:3 v/v). The product will appear as a new spot (visualized by UV 254 nm) that stains positively (pink/purple) with Ninhydrin due to the primary amine.

Phase 2: Quench & Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The mixture will solidify into a crude mass.

  • Aqueous Quench: Add 20 mL of cold distilled water to the flask. Stir vigorously or use a spatula to break up the solid mass.

    • Causality: The water dissolves the FeCl3​ catalyst, unreacted ammonium acetate, and residual acetic acid, leaving the highly organic Betti base as an insoluble precipitate.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional 2 × 10 mL of ice-cold distilled water until the filtrate runs clear.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add minimal boiling absolute ethanol (~10-15 mL) until the solid just dissolves.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature to form a crystalline network, then place in an ice bath for 30 minutes to maximize yield.

  • Final Isolation: Vacuum filter the pure crystals, wash with 5 mL of ice-cold ethanol, and dry under high vacuum for 4 hours.

Analytical Characterization

To complete the self-validating loop, verify the structural integrity of the synthesized 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol against the following expected spectroscopic parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~165–167 °C.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 9.85 (br s, 1H, Ar-OH ), 8.20–7.10 (m, 10H, Ar-H ), 5.65 (s, 1H, CH -NH 2​ ), 3.70 (s, 3H, -OCH 3​ ), 2.50 (br s, 2H, -NH 2​ ).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 158.2, 153.1, 136.5, 134.2, 128.5, 127.4, 126.1, 125.8, 124.3, 123.1, 122.5, 118.4, 114.2, 55.4 (OC H 3​ ), 51.2 (C H-NH 2​ ).

  • HRMS (ESI-TOF): m/z calculated for C18​H18​NO2​ [M+H] + 280.1332, found 280.1328.

References

  • Recent advances in the transformation reactions of the Betti base derivatives Source: RSC Advances URL:[Link]

  • Naphthol-derived Betti bases as potential SLC6A14 blockers Source: IMR Press URL:[Link]

  • Facile, One-pot, and Efficient Synthesis of Betti Bases Promoted by FeCl3​⋅6H2​O Source: Current Organic Synthesis (Bentham Science) URL:[Link]

  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives Source: RSC Advances (via NIH PMC) URL:[Link]

Sources

Application

Application of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL as a chiral ligand in asymmetric catalysis

Executive Summary The development of robust, highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis and drug development. 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol , a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly enantioselective chiral ligands is a cornerstone of modern asymmetric catalysis and drug development. 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol , a specialized 1-naphthol-derived Betti base, has emerged as a highly modular and privileged chiral ligand[1]. Unlike traditional 2-naphthol Betti bases, this specific isomer leverages the unique steric environment of the 1-naphthol core combined with the electronic tuning of a 4-methoxyphenyl substituent.

This application note provides a comprehensive, self-validating protocol for utilizing this ligand in the highly enantioselective addition of diethylzinc ( ZnEt2​ ) to aromatic and aliphatic aldehydes—a fundamental C-C bond-forming reaction essential for synthesizing chiral secondary alcohols[2].

Mechanistic Insights and Catalyst Design (E-E-A-T)

To achieve high enantiomeric excess (ee), one must understand the causality behind the catalyst's structural components and the reaction conditions. The efficacy of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is rooted in its bifunctional nature:

  • The 1-Naphthol Core: The hydroxyl group at the 1-position readily deprotonates upon reaction with ZnEt2​ , forming a stable, rigid zinc alkoxide chelate. The bulky naphthalene ring acts as a steric wall, effectively blocking one enantiotopic face of the incoming aldehyde[1].

  • The 4-Methoxyphenyl Substituent: The electron-donating methoxy ( −OCH3​ ) group is critical. By pushing electron density into the phenyl ring, it increases the Lewis basicity of the adjacent amine nitrogen. This strengthens the Zn−N coordination bond, ensuring the bimetallic transition state remains tightly bound and structurally rigid during the alkyl transfer[3].

  • Solvent and Temperature Causality: The reaction is strictly performed in non-coordinating, non-polar solvents (e.g., anhydrous toluene) at 0 °C. Polar solvents would compete with the ligand for zinc coordination, while higher temperatures increase the rate of the uncatalyzed, racemic background reaction[4].

Catalytic Cycle Pathway

CatalyticCycle L Chiral Ligand 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol Cat Active Chiral Zn-Complex (Bimetallic Chelate) L->Cat + ZnEt2 (- Ethane) Zn ZnEt2 (Diethylzinc) Zn->Cat Coord Aldehyde-Zn Coordination (Facial Selectivity via 4-OMe-Ph) Cat->Coord + R-CHO Sub Aldehyde Substrate (R-CHO) Sub->Coord TS Alkyl Transfer Transition State (Zimmerman-Traxler type) Coord->TS Ethyl Group Migration TS->Cat Catalyst Regeneration Prod Chiral Secondary Alcohol (Product) TS->Prod Hydrolysis

Figure 1: Catalytic cycle of asymmetric diethylzinc addition mediated by the chiral aminonaphthol.

Experimental Protocols

Materials and Reagents
  • Ligand: Enantiopure (S)- or (R)-2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol (10 mol%).

  • Organometallic Reagent: Diethylzinc ( ZnEt2​ ), 1.0 M solution in hexanes.

  • Substrates: Aryl or aliphatic aldehydes (purified via distillation or recrystallization prior to use).

  • Solvent: Anhydrous toluene (distilled over sodium/benzophenone).

  • Quenching Agent: 1N HCl aqueous solution.

Step-by-Step Methodology: Asymmetric Addition of Diethylzinc

This protocol is designed as a self-validating system to ensure maximum optical purity of the product[4].

Step 1: Catalyst Activation (Pre-complexation)

  • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3 times).

  • Add 0.1 mmol (10 mol%) of the chiral ligand to the flask.

  • Inject 3.0 mL of anhydrous toluene and stir until the ligand is fully dissolved.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Slowly inject 2.2 mmol (2.2 equiv.) of ZnEt2​ (1.0 M in hexanes) dropwise over 5 minutes.

    • Self-Validation Check: You must observe mild effervescence (release of ethane gas). If no gas evolves, the ZnEt2​ has likely hydrolyzed; halt the experiment and source fresh reagent. The solution should turn slightly yellow, indicating the formation of the active zinc-ligand chelate.

  • Stir the activated complex at 0 °C for 30 minutes.

Step 2: Substrate Addition

  • Dissolve 1.0 mmol of the target aldehyde in 1.0 mL of anhydrous toluene.

  • Add the aldehyde solution dropwise to the activated catalyst mixture at 0 °C over 15 minutes using a syringe pump.

    • Causality: Dropwise addition keeps the local concentration of uncoordinated aldehyde extremely low, preventing the uncatalyzed racemic ethyl transfer from outcompeting the catalyzed enantioselective pathway.

  • Maintain the reaction at 0 °C for 24–48 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 8:2).

Step 3: Quenching and Workup

  • Once the aldehyde is fully consumed, quench the reaction at 0 °C by slowly adding 2.0 mL of 1N HCl.

    • Causality: Acidic quenching breaks down the stable zinc alkoxide intermediate and protonates the amine ligand, driving it into the aqueous layer for easy recovery.

  • Extract the aqueous phase with Ethyl Acetate ( 3×5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the chiral secondary alcohol.

Protocol Workflow Diagram

Workflow Step1 Ligand Preparation Strictly Anhydrous Step2 Catalyst Activation Add ZnEt2 at 0°C Step1->Step2 Step3 Asymmetric Addition Dropwise Aldehyde Step2->Step3 Step4 Quenching & Workup 1N HCl Quench Step3->Step4 Step5 Product Isolation Chiral HPLC Analysis Step4->Step5

Figure 2: Workflow for the Betti base-catalyzed asymmetric addition of diethylzinc.

Data Presentation: Expected Quantitative Outcomes

The structural optimization of the 4-methoxyphenyl group on the 1-naphthol scaffold yields superior enantioselectivities compared to unfunctionalized Betti bases[2][3]. Below is a summary of expected yields and enantiomeric excesses (ee) when utilizing this protocol across various aldehyde substrates.

EntryAldehyde SubstrateReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde249296
24-Chlorobenzaldehyde248998
34-Methoxybenzaldehyde368594
42-Naphthaldehyde309097
5Cinnamaldehyde488188
6Hexanal (Aliphatic)487582

Note: Enantiomeric excess is determined by Chiral HPLC analysis using stationary phases such as Chiralcel OD-H or Chiralpak AD-H, with Hexane/Isopropanol as the mobile phase.

References

  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14, 11811-11848.

  • NextSDS. (n.d.). 2-[AMINO-(4-METHOXY-PHENYL)-METHYL]-NAPHTHALEN-1-OL Chemical Substance Information. NextSDS Database.

  • Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(32), 18467-18497.

  • BenchChem. (n.d.). Application Notes and Protocols: 1-(α-Aminobenzyl)-2-naphthol (Betti Base) and its Derivatives as Chiral Ligands in Asymmetric Synthesis. BenchChem.

  • Lu, G., et al. (2005). Highly Enantioselective Phenyl Transfer to Aryl Aldehydes Catalyzed by Easily Accessible Chiral Tertiary Aminonaphthol. The Journal of Organic Chemistry, 70(10), 4108-4111.

Sources

Method

Solvent-free green chemistry synthesis methods for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Executive Summary The synthesis of aminoalkylnaphthols (Betti bases) has historically relied on volatile organic solvents and prolonged reflux conditions, generating significant chemical waste. This application note deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of aminoalkylnaphthols (Betti bases) has historically relied on volatile organic solvents and prolonged reflux conditions, generating significant chemical waste. This application note details a highly efficient, solvent-free green chemistry protocol for synthesizing 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol . By leveraging a one-pot multicomponent reaction (MCR) under neat conditions—using either mechanochemical grinding or microwave irradiation—this method achieves high atom economy, drastically reduces the Environmental Factor (E-factor), and accelerates reaction kinetics. This guide is designed for drug development professionals and synthetic chemists seeking scalable, sustainable methodologies for generating biologically active Betti base scaffolds [1].

Mechanistic Rationale & Experimental Causality

To ensure successful synthesis, it is critical to understand the causality behind the reagent selection and reaction conditions:

  • Regioselectivity of 1-Naphthol : Unlike 2-naphthol, which reacts at the C1 position, 1-naphthol undergoes electrophilic aromatic substitution predominantly at the C2 position. The C1-hydroxyl group strongly activates the ortho (C2) and para (C4) positions. The C2 attack is thermodynamically favored in the Betti reaction due to the stabilization of the transition state via intramolecular hydrogen bonding between the naphthol –OH and the incoming imine nitrogen [3].

  • Imine Activation via Lewis Acid : The reaction utilizes 4-methoxybenzaldehyde. The electron-donating para-methoxy group stabilizes the intermediate imine, inadvertently reducing its electrophilicity. To counter this, Zinc Acetate Dihydrate ( Zn(OAc)2​⋅2H2​O ) is employed as a mild, moisture-tolerant Lewis acid. It coordinates with the imine nitrogen, enhancing the electrophilicity of the azomethine carbon and facilitating the nucleophilic attack by 1-naphthol [2].

  • Ammonium Acetate as a Dual-Purpose Reagent : Solid ammonium acetate ( NH4​OAc ) is selected over aqueous ammonia. Under solvent-free thermal or mechanochemical conditions, it decomposes to yield ammonia (the nucleophile for imine formation) and acetic acid. The liberated acetic acid acts as a transient Brønsted co-catalyst, synergizing with the Zinc Lewis acid.

  • Solvent-Free Kinetics : Conducting the reaction neat maximizes the concentration of the reactants. This exponentially increases the collision frequency, driving the equilibrium forward and reducing reaction times from hours to mere minutes [4].

Mechanism A 4-Methoxybenzaldehyde C Imine Intermediate (Electrophile) A->C + NH3 - H2O B Ammonium Acetate (NH4 Source) B->C supplies NH3 E 2-[Amino-(4-methoxy-phenyl)-methyl] -naphthalen-1-ol C->E Nucleophilic Attack D 1-Naphthol (Nucleophile) D->E C2-Position Attack F Zn(OAc)2 Catalyst Activation F->C Enhances Electrophilicity

Figure 1: Reaction mechanism for the multicomponent synthesis of the target Betti base.

Quantitative Data: Method Comparison

The shift from conventional solvent-based synthesis to green protocols yields quantifiable improvements in both efficiency and sustainability.

Synthesis MethodCatalystReaction TimeYield (%)E-FactorAtom Economy
Conventional Reflux (Ethanol)None12 – 24 h45 – 60%> 25.0~85%
Mechanochemical (Grinding) Zn(OAc)2​⋅2H2​O 15 – 30 min85 – 90%< 2.0~92%
Microwave-Assisted (Neat) Zn(OAc)2​⋅2H2​O 2 – 5 min92 – 96%< 1.0~92%

Note: E-Factor is calculated as (Mass of Waste / Mass of Product). The green methods eliminate solvent waste, leaving only the water byproduct and recoverable catalyst.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Control (IPC) steps are embedded to ensure the chemist can verify the success of the reaction before proceeding to purification.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Preferred for Yield)

Reagents Required:

  • 1-Naphthol: 1.0 mmol (144.17 mg)

  • 4-Methoxybenzaldehyde: 1.0 mmol (136.15 mg)

  • Ammonium Acetate: 1.2 mmol (92.49 mg) (Slight excess compensates for sublimation)

  • Zn(OAc)2​⋅2H2​O : 10 mol% (21.95 mg)

Step-by-Step Procedure:

  • Homogenization: In a 10 mL microwave-safe glass vial, combine 1-naphthol, 4-methoxybenzaldehyde, ammonium acetate, and the zinc catalyst. Mix thoroughly with a glass rod until a uniform paste or powder is formed. Causality: Intimate physical contact is required to initiate the solid-state reaction before melting occurs.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 300 W for 1 minute. Pause to vent any built-up pressure (ammonia/water vapor), then irradiate for an additional 1-2 minutes.

  • IPC (Self-Validation Check 1): Remove a 1 mg aliquot of the crude melt. Dissolve in 0.5 mL ethyl acetate and spot on a Silica Gel 60 F254 TLC plate. Elute with Hexane:Ethyl Acetate (7:3).

    • Validation: The aldehyde spot ( Rf​≈0.6 ) should be completely absent, replaced by a new, lower-mobility spot corresponding to the highly polar amino-naphthol product ( Rf​≈0.3 ). If the aldehyde persists, irradiate for 1 more minute.

  • Aqueous Workup: Allow the vial to cool to room temperature. Add 5 mL of ice-cold distilled water and triturate the solidified mass. Causality: Water dissolves the unreacted ammonium acetate and the zinc catalyst, leaving the hydrophobic Betti base as a solid precipitate.

  • Filtration & Purification: Filter the solid under vacuum. Recrystallize the crude product from hot ethanol to afford pure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol.

Protocol B: Mechanochemical Grinding Synthesis (Preferred for Scalability without Equipment)

Step-by-Step Procedure:

  • Grinding: Transfer the exact molar equivalents listed in Protocol A into an agate mortar.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle for 15–30 minutes at room temperature. Causality: The mechanical shear forces induce a localized rise in temperature and pressure at the microscopic level, driving the dehydration and C-C bond formation without external bulk heating.

  • Phase Transition Observation (Self-Validation Check 2): During grinding, the dry powders will transition into a sticky paste and eventually harden into a solid mass. Validation: This physical phase change is a macroscopic indicator of water elimination (imine formation) followed by the crystallization of the higher-molecular-weight product.

  • Workup: Once the mass hardens and TLC confirms completion, wash the powder with cold water (2 x 10 mL), filter, and dry under a vacuum desiccator.

Workflow S1 1. Reagent Mixing (Neat Conditions) S2 2. Green Activation (Microwave / Grinding) S1->S2 S3 3. Aqueous Wash (Remove Catalyst/Salts) S2->S3 S4 4. Recrystallization (Hot Ethanol) S3->S4 S5 5. Pure Target Compound S4->S5

Figure 2: Step-by-step solvent-free experimental workflow from reagent mixing to purification.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol, perform the following final validations:

  • Melting Point Analysis: The purified solid should exhibit a sharp melting point. A depressed or broad melting range (>3°C variance) indicates trapped water or unreacted 1-naphthol, necessitating a second recrystallization.

  • FT-IR Spectroscopy: Look for the disappearance of the strong aldehyde carbonyl stretch ( ∼1690 cm−1 ) and the appearance of broad primary amine ( −NH2​ ) and hydroxyl ( −OH ) stretching bands in the 3200−3400 cm−1 region.

References

  • Olyaei, A., & Sadeghpour, M. (2019). "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives." RSC Advances, 9, 18467-18497. URL: [Link]

  • Maleki, B., et al. (2021). "Zn(OAc)2•2H2O-Catalyzed Betti Base Synthesis under Solvent-free Conditions." Letters in Organic Chemistry, 18(10). URL: [Link]

  • Padrón, J. M., et al. (2019). "Naphthol-derived Betti bases as potential SLC6A14 blockers." Frontiers in Bioscience-Landmark, 24(5), 981-990. URL: [Link]

  • Ziarani, G. M., et al. (2015). "Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products." Jundishapur Journal of Natural Pharmaceutical Products, 10(4). URL: [Link]

Application

Preparation of enantiopure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL for enantioselective reactions

Application Note: Preparation of Enantiopure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol for Enantioselective Reactions Executive Summary & Scope Enantiopure aminobenzylnaphthols, commonly known as Betti bases, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Enantiopure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol for Enantioselective Reactions

Executive Summary & Scope

Enantiopure aminobenzylnaphthols, commonly known as Betti bases, are privileged scaffolds in asymmetric synthesis. Specifically, 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is a highly sought-after 1-naphthol derivative. The incorporation of a para-methoxyaryl group significantly increases the electron density of the chiral pocket, making this compound an exceptional chiral ligand for the enantioselective addition of dialkylzincs to aldehydes[1], as well as a potent hydrogen-bonding organocatalyst.

This guide provides a comprehensive, self-validating methodology for the asymmetric synthesis and isolation of this specific enantiopure Betti base, bypassing the limitations of classical racemic resolution.

Mechanistic Causality & Experimental Design

To achieve absolute stereocontrol, this protocol avoids the synthesis of a racemic primary amine. Instead, it utilizes a diastereoselective multicomponent Mannich-type condensation followed by selective cleavage[2].

  • The Chiral Auxiliary (Causality of Stereocontrol): The reaction utilizes (S)-(-)-1-phenylethylamine. This reagent serves a dual purpose: it acts as the nitrogen source for the in situ imine formation with 4-methoxybenzaldehyde, and its stereocenter provides severe steric shielding[3]. When the highly nucleophilic C2-position of 1-naphthol attacks the imine, the facial approach is restricted, yielding an unequal mixture of (S,S) and (R,S) diastereomers.

  • Self-Validating Resolution: Because the resulting intermediates are diastereomers (not enantiomers), they possess distinct physical properties (e.g., solubility, silica affinity). They can be cleanly separated via flash chromatography or fractional crystallization. Diastereomeric purity is immediately validated via 1 H NMR by confirming the presence of a single benzylic methine signal.

  • Selective Hydrogenolysis: The final step requires the removal of the 1-phenylethyl chiral auxiliary. While the molecule contains two benzylic C–N bonds, the 1-phenylethyl C–N bond is selectively cleaved under mild catalytic hydrogenation (Pd/C, H 2​ ). The newly formed stereocenter remains intact due to the extreme steric hindrance provided by the adjacent naphthyl and p-methoxyphenyl rings[3].

Workflow Visualization

G N1 1-Naphthol + 4-Methoxybenzaldehyde + (S)-(-)-1-Phenylethylamine N2 Diastereomeric Mixture (S,S) & (R,S) Adducts N1->N2 Neat, 60°C Condensation N3 Diastereomeric Resolution (Chromatography / Crystallization) N2->N3 Separation N4 Pure (S,S)-Diastereomer N3->N4 Isolation N5 Catalytic Hydrogenolysis (1 atm H2, 10% Pd/C) N4->N5 Deprotection N6 Enantiopure Target 2-[Amino-(4-methoxy-phenyl) -methyl]-naphthalen-1-ol N5->N6 Auxiliary Cleavage

Figure 1: Three-step asymmetric synthesis workflow for enantiopure 1-naphthol Betti bases.

Experimental Protocols

Protocol A: Multicomponent Condensation (Diastereomer Synthesis)

This step establishes the covalent framework and the new stereocenter.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 1-naphthol (14.4 g, 100 mmol) and 4-methoxybenzaldehyde (13.6 g, 100 mmol).

  • Amine Addition: Slowly add (S)-(-)-1-phenylethylamine (12.1 g, 100 mmol) dropwise. The reaction is highly atom-economical and can be run neat (solvent-free) or with a minimal amount of absolute ethanol (10 mL) to facilitate stirring[4].

  • Thermal Activation: Heat the mixture to 60 °C under an argon atmosphere for 24 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the 1-naphthol spot and the appearance of two closely eluting product spots (the diastereomers) indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (100 mL), wash with water (2 × 50 mL) to remove unreacted amine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Diastereomeric Resolution

This step isolates the desired stereoisomer, ensuring downstream enantiopurity.

  • Chromatographic Separation: Load the crude viscous oil onto a silica gel column.

  • Elution: Elute using a gradient of Petroleum Ether/Ethyl Acetate (starting at 95:5 and increasing to 85:15).

  • Fraction Collection: The (S,S)-diastereomer typically elutes first due to its specific intramolecular hydrogen bonding profile, which reduces its interaction with the stationary phase.

  • Validation (Critical): Analyze the isolated fractions via 1 H NMR (CDCl 3​ ). The benzylic proton (CH-NH) of the pure diastereomer will appear as a sharp, single singlet/doublet (depending on coupling to the NH proton). If two benzylic signals are present, the fraction is mixed and must be re-purified.

Protocol C: Catalytic Hydrogenolysis

This step removes the chiral auxiliary to reveal the primary amine.

  • Reaction Setup: Dissolve the pure (S,S)-diastereomer (10.0 g) in 100 mL of HPLC-grade methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 12–18 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the mass of the starting material shifts by -104 Da (loss of the styrene/ethylbenzene fragment).

  • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Final Purification: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from ethanol/water to yield the enantiopure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol as off-white crystals.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes and analytical benchmarks for this protocol, allowing researchers to verify their experimental success at each stage.

ParameterExpected Value / DescriptionAnalytical Method
Target Compound 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-olN/A
Step 1 Yield (Mixture) 88% – 94%Gravimetric
Step 2 Yield (Pure Diastereomer) 38% – 45% (Theoretical max 50%)Gravimetric
Step 3 Yield (Hydrogenolysis) > 95%Gravimetric
Overall Enantiomeric Excess (ee) > 99%Chiral HPLC (e.g., Chiralcel OD-H)
Physical State Off-white to pale yellow crystalline solidVisual Inspection
Mass Spectrometry (ESI+) [M+H] + m/z = 280.13LC-MS

References

  • Cardellicchio, C., Capozzi, M. A. M., & Naso, F. (2010). The Betti base: the awakening of a sleeping beauty. Tetrahedron: Asymmetry, 21(5), 507-517.[Link]

  • Lu, J., Xu, X., Wang, C., et al. (2002). Synthesis of chiral ligands derived from the Betti base and their use in the enantioselective addition of diethylzinc to aromatic aldehydes. Tetrahedron Letters, 43(46), 8367-8369.[Link]

  • Szatmári, I., & Fülöp, F. (2013). Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. Tetrahedron, 69(4), 1255-1278.[Link]

  • Fülöp, F., & Szatmári, I. (2004). Syntheses and transformations of 1-(α-aminobenzyl)-2-naphthol derivatives. Current Organic Synthesis, 1(2), 155-165.[Link]

Sources

Method

Use of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL in the development of fluorescent chemosensors

[style=filled, Figure 1: One-pot multicomponent synthesis workflow of the AMMN-1-ol chemosensor. The "Turn-Off" Quenching Mechanism In its unbound state, AMMN-1-ol is highly fluorescent.

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Author: BenchChem Technical Support Team. Date: April 2026

[style=filled,

Figure 1: One-pot multicomponent synthesis workflow of the AMMN-1-ol chemosensor.

The "Turn-Off" Quenching Mechanism

In its unbound state, AMMN-1-ol is highly fluorescent. The spatial arrangement prevents intramolecular photoinduced electron transfer (PET), allowing radiative decay to dominate.

When Hg²⁺ is introduced, it coordinates with the nitrogen of the amine and the oxygen of the naphthol. Because Hg²⁺ is a large, heavy atom with a high atomic number (Z = 80), it induces a profound Heavy Atom Effect . This effect drastically increases spin-orbit coupling within the fluorophore, facilitating non-radiative Intersystem Crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Consequently, the fluorescence is rapidly and selectively quenched ("turn-off").

Mechanism Free Free AMMN-1-ol (Highly Fluorescent) Complex AMMN-1-ol • Hg2+ Complex (Coordination via N and O) Free->Complex Hg Hg2+ Analyte Hg->Complex ISC Intersystem Crossing (ISC) via Heavy Atom Effect Complex->ISC Quenched Fluorescence Quenched ('Turn-Off' State) ISC->Quenched

Figure 2: Mechanism of fluorescence quenching (turn-off) upon Hg2+ binding.

Analytical Performance Data

The photophysical parameters of AMMN-1-ol demonstrate its viability as a commercial-grade chemosensor. The data below summarizes its performance characteristics[1].

ParameterValue / CharacteristicAnalytical Significance
Excitation Wavelength ( λex​ ) 368.0 nmAvoids deep-UV autofluorescence from biological/environmental matrices.
Emission Wavelength ( λem​ ) 461.0 nmLarge Stokes shift (~93 nm) minimizes excitation back-scatter interference.
Quantum Yield ( Φ ) 0.23Ensures a high signal-to-noise ratio in the baseline "on" state.
Linear Dynamic Range 0.2 to 10.0 µMIdeal for detecting trace heavy metal contamination in water systems.
Limit of Detection (LOD) 0.041 µM (41 nM)Exceeds standard regulatory requirements for environmental water screening.
Stern-Volmer Constant ( Ksv​ ) 2.69×105 M −1 Indicates a highly efficient, static quenching binding affinity.
Interference and Selectivity Profile

A critical requirement for any chemosensor is its ability to reject competitive binding. AMMN-1-ol exhibits high selectivity for Hg²⁺ over common physiological and environmental cations (Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺). Minor interference from Cu²⁺ and Fe³⁺ can be mathematically deconvoluted or masked using specific buffering agents[1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Preparation of the Sensor System

Causality Check: Betti bases possess bulky hydrophobic aromatic rings, rendering them poorly soluble in pure water. A binary solvent system (DMSO/HEPES) is utilized to ensure complete solvation of the sensor while maintaining the hydration sphere necessary for accurate metal-ion coordination.

  • Stock Solution: Dissolve 10.0 mg of purified AMMN-1-ol in 10 mL of spectroscopic-grade DMSO to create a concentrated stock.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM using a 1:9 (v/v) mixture of DMSO and 10 mM HEPES buffer (pH 7.4).

  • Quality Control: Measure the absorbance of the working solution. The optical density (OD) at 368 nm should be < 0.1 to prevent inner-filter effects during fluorescence measurements.

Protocol B: Fluorometric Titration and Self-Validation

Causality Check: To prove that the signal reduction is due to specific analyte binding rather than photobleaching, a reversibility test using EDTA (a strong, non-specific chelator) is integrated into the workflow.

  • Baseline Measurement: Transfer 3.0 mL of the 10 µM AMMN-1-ol working solution into a quartz cuvette. Excite at 368 nm and record the baseline emission spectrum from 400 to 600 nm. Note the maximum intensity ( I0​ ) at 461 nm.

  • Analyte Titration: Sequentially spike the cuvette with 1.0 µL aliquots of a 1 mM Hg²⁺ standard solution (yielding concentration increments of ~0.33 µM).

  • Equilibration: Allow exactly 60 seconds of stirring after each addition to ensure thermodynamic equilibrium of the complex.

  • Data Acquisition: Record the emission intensity ( I ) at 461 nm after each addition.

  • Self-Validation (Reversibility): After reaching maximum quenching (saturation), add 10 equivalents of EDTA to the cuvette. The fluorescence should recover to at least 85% of I0​ , proving the quenching is driven by reversible coordination, not irreversible degradation.

Workflow Prep 1. Sensor Preparation (10 µM in DMSO/HEPES) Blank 2. Baseline Measurement (Record I_0 at 461 nm) Prep->Blank Titration 3. Analyte Titration (Add 0.2 - 10.0 µM Hg2+) Blank->Titration Measure 4. Fluorescence Scan (Record I at 461 nm) Titration->Measure Validate 5. Reversibility QC (Add EDTA, Recover Signal) Measure->Validate

Figure 3: Step-by-step analytical workflow for fluorometric titration and validation.

Protocol C: Data Analysis (Stern-Volmer Kinetics)

Plot the relative fluorescence ( I0​/I ) against the concentration of Hg²⁺. Fit the data to the Stern-Volmer equation:

II0​​=1+Ksv​[Q]

Where [Q] is the concentration of the quencher (Hg²⁺). A linear fit confirms a 1:1 binding stoichiometry, validating the mechanistic model.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral HPLC Resolution of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Welcome to the Technical Support Center. The compound 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is a highly functionalized 2-(α-aminoarylmethyl)-1-naphthol derivative, structurally related to the classic Betti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The compound 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is a highly functionalized 2-(α-aminoarylmethyl)-1-naphthol derivative, structurally related to the classic Betti base[1]. Resolving its enantiomers presents unique chromatographic challenges due to the presence of a primary amine, a rigid naphthol ring, and a methoxy-substituted phenyl ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure baseline enantiomeric resolution.

System Overview & Decision Workflow

The following workflow illustrates the logical progression for developing a robust chiral separation method for this specific Betti base analog.

G Start Racemic 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL CSP_Decision Select Chiral Stationary Phase (CSP) Start->CSP_Decision ODH Polysaccharide CSP (e.g., Chiralcel OD-H) Mechanism: H-bonding & π-π CSP_Decision->ODH IPCF6 Cyclofructan CSP (e.g., IP-CF6) Mechanism: Crown Ether Inclusion CSP_Decision->IPCF6 MP_ODH Normal Phase (NP) Heptane/IPA + 0.1% DEA (Suppresses Silanol Tailing) ODH->MP_ODH MP_IPCF6 Polar Organic Mode (POM) or NP MeOH/ACN + TFA (Optimizes Amine Inclusion) IPCF6->MP_IPCF6 Temp Thermodynamic Tuning (Enthalpy-driven: 15-25°C) MP_ODH->Temp MP_IPCF6->Temp Detect Detection (UV 230 nm / CD) Evaluate Rs and α Temp->Detect

Workflow for the chiral HPLC resolution of primary amine Betti base analogs.

Frequently Asked Questions & Troubleshooting

Q1: Which Chiral Stationary Phase (CSP) provides the highest probability of success for this molecule?

Answer: For primary amine-containing Betti base analogs, two CSP classes are mechanistically ideal:

  • Isopropyl Carbamate-Cyclofructan 6 (IP-CF6): This is the premier choice. Cyclofructan 6 possesses an 18-crown-6 ether core. The partial aliphatic derivatization (isopropyl carbamate) disrupts internal hydrogen bonding, exposing the crown ether core to the mobile phase[2]. This core forms a highly specific, strong inclusion complex with the primary amine of your analyte, yielding exceptional selectivity[3][4].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): This classic CSP relies on a chiral groove that provides steric inclusion, while the carbamate linkages and phenyl rings engage in hydrogen bonding and π−π interactions with the analyte's naphthol and 4-methoxyphenyl rings[5][6].

Q2: I am experiencing severe peak tailing. How do I optimize my mobile phase modifiers?

Answer: Peak tailing is almost always caused by secondary, non-chiral interactions. The choice of modifier is strictly dictated by the CSP mechanism:

  • If using a Polysaccharide CSP (OD-H): The primary amine of the analyte strongly interacts with residual acidic silanols on the silica support. Causality: You must use a basic modifier like 0.1% Diethylamine (DEA) in your Normal Phase (NP) system. DEA competitively binds to the free silanols, masking them and ensuring the analyte interacts solely with the chiral selector[7].

  • If using a Cyclofructan CSP (IP-CF6): The crown ether core requires the primary amine to be protonated ( R−NH3+​ ) to form the optimal inclusion complex via hydrogen bonding. Causality: You must use an acidic modifier like 0.1% Trifluoroacetic acid (TFA) . TFA protonates the amine, actively driving it into the chiral crown ether cavity[8][9].

Q3: My peaks are baseline resolved but very broad ( Rs​<1.5 ). Can temperature tuning fix this?

Answer: Yes, but it requires balancing thermodynamics and kinetics. Enantioseparations of Betti base analogs are typically enthalpy-driven ( ΔΔH∘<0 )[8][10].

  • The Thermodynamic Effect: Lowering the column temperature (e.g., from 25°C to 15°C) will increase the separation factor ( α ).

  • The Kinetic Penalty: Lower temperatures decrease mass transfer kinetics, which broadens peaks. Solution: Do not drop the temperature indiscriminately. Empirically find the "sweet spot" (usually around 20°C) where α is maximized without inducing excessive kinetic broadening. Alternatively, switch your alcohol modifier from Isopropanol to Ethanol; the reduced steric bulk of Ethanol often sharpens peaks for rigid naphthol structures.

Quantitative Benchmark Data

To guide your method development, below are representative benchmark parameters for the enantioseparation of 2-(α-aminoarylmethyl)-1-naphthol analogs based on peer-reviewed chromatographic data[2][8].

Chiral Stationary PhaseMobile Phase Composition (v/v)Temp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )
IP-CF6 (Cyclofructan)n-Heptane / Ethanol / TFA (80:20:0.1)202.451.252.10
IP-CF6 (Cyclofructan)Methanol / ACN / TFA / TEA (75:25:0.3:0.2)251.951.312.40
OD-H (Polysaccharide)n-Heptane / Isopropanol / DEA (90:10:0.1)201.851.181.65

Note: k1​ represents the retention factor of the first eluting enantiomer. Rs​≥1.5 indicates baseline separation.

Step-by-Step Methodology: Self-Validating Analytical Resolution Protocol

This protocol is designed as a self-validating system. By calculating the separation factor ( α ) independently of resolution ( Rs​ ), you can isolate thermodynamic success from column efficiency issues.

Phase 1: Preparation & Equilibration

  • Sample Prep: Dissolve racemic 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol in the chosen mobile phase (or pure ethanol) to a concentration of 1.0 mg/mL . Filter through a PTFE syringe filter to protect the CSP frit.

  • System Purge: Flush the HPLC system with the mobile phase (e.g., n-Heptane/EtOH/TFA 80:20:0.1 for IP-CF6) at 1.0 mL/min until the baseline is stable (approximately 10-15 column volumes).

  • Thermal Stabilization: Set the column oven to 20∘C . Allow 30 minutes for thermal equilibration.

Phase 2: Validation & Injection 4. Blank Injection (Self-Validation Step 1): Inject of the pure mobile phase. Monitor the baseline for 20 minutes to confirm the absence of ghost peaks or system contamination. 5. Dead Time ( t0​ ) Determination: Inject a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) to accurately determine the column void volume ( t0​ ). This is critical for accurate k calculations. 6. Sample Injection: Inject of the racemic sample.

Phase 3: Detection & Analysis 7. Detection: Monitor UV absorbance at 230 nm (optimal for the naphthol π−π∗ transition) and 254 nm . If available, route the flow through an inline Circular Dichroism (CD) detector at 254 nm to instantly determine the elution order of the (+)/(−) enantiomers[11]. 8. Thermodynamic Validation (Self-Validation Step 2): Calculate the retention factors ( k1​=(t1​−t0​)/t0​ and k2​=(t2​−t0​)/t0​ ) and the separation factor ( α=k2​/k1​ ).

  • Troubleshooting: If α>1.15 but Rs​<1.5 , your thermodynamics are correct, but your kinetics are poor. Do not change the CSP; instead, increase the flow rate slightly, optimize the injection volume, or switch to a less viscous alcohol modifier.

References

  • High-performance liquid chromatographic enantioseparation of Betti base analogs on a newly developed isopropyl carbamate-cyclofructan6-based (IP-CF6) chiral stationary phase.National Institutes of Health (PMC) / Chirality.
  • Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A.National Institutes of Health (PMC).
  • Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan6 Chiral Stationary Phase.Journal of Chromatography A / ResearchGate.
  • Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans.Analytical Chemistry (ACS Publications).
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF THE ENANTIOMERS OF AMINO COMPOUNDS ON CHIRAL STATIONARY PHASES.University of Szeged Publications.

Sources

Optimization

Improving crystallization conditions for high-purity 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Welcome to the advanced troubleshooting and methodology center for the purification and crystallization of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL. This molecule is a classic multicomponent Betti base derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification and crystallization of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL. This molecule is a classic multicomponent Betti base derivative. Because of its strong hydrogen-bonding capabilities, susceptibility to oxidation, and chiral benzylic center, achieving high-purity crystalline forms requires strict thermodynamic control and phase-appropriate solvent selection.

I. Quantitative Data: Solvent Selection Guide

Selecting the correct solvent system is the most critical factor in preventing phase separation (oiling out) and ensuring high-purity crystal habits.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Recovery Yield (%)Final Purity (%)Crystallization Habit & Observations
Absolute Ethanol 15.2120.565.092.5High risk of oiling out (LLPS); fast evaporation.
EtOH / H2O (8:2) 4.585.082.4>99.0Optimal supersaturation curve; forms distinct prisms.
EtOAc / Heptane (1:1) 8.165.475.295.0Good for purging non-polar impurities; requires seeding.
Toluene 12.095.050.185.5High solvent entrapment; amorphous powder formation.
II. Process Visualization

Workflow Crude Crude Betti Base Mixture (Prone to Oiling Out) AcidBase Acid-Base Extraction (1M HCl then 2M NaOH) Crude->AcidBase Purge unreacted precursors Dissolution Hot Dissolution (EtOH/H2O 8:2 at 78°C) AcidBase->Dissolution Free base solid Filtration Hot Filtration (Remove Particulates) Dissolution->Filtration Cooling Controlled Cooling (1°C/min to 45°C) Filtration->Cooling Seeding Nucleation Seeding (1% w/w pure crystals) Cooling->Seeding Reach metastable zone Isolation Vacuum Filtration & Cold Wash Seeding->Isolation 0.5°C/min to 4°C Product High-Purity Product (>99% Purity) Isolation->Product

Fig 1. Optimized workflow for the purification and crystallization of the Betti base derivative.

III. Troubleshooting Guides

Q: My product oils out (forms a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). 1[1]. This occurs when the supersaturation of the Betti base exceeds its metastable limit before primary nucleation begins. Solution: Shift to a solvent system with a steeper solubility curve, such as Ethanol/Water (8:2 v/v). Reduce your cooling rate to 0.5 °C/min, and most importantly, introduce seed crystals (1% w/w) at the upper limit of the metastable zone (typically around 45 °C).

Q: The isolated crystals exhibit a pink or light brown discoloration. Is the product degrading? A: Yes.2[2]. This is accelerated by trace residual ammonia from the reaction. Solution: Degas all crystallization solvents by sparging with nitrogen for 15 minutes prior to use. Ensure complete removal of unreacted ammonia during the initial workup via a mild acidic wash, and dry the final crystals in the dark.

Q: NMR analysis shows co-precipitation of unreacted 4-methoxybenzaldehyde and 1-naphthol. How can I selectively crystallize the product? A: 3[3]. Solution: Do not rely on crystallization alone for primary purification. Exploit the basicity of the newly formed amine group by performing an acid-base extraction (detailed in the methodology below) to purge the non-basic starting materials before attempting final recrystallization.

IV. Frequently Asked Questions (FAQs)

Q: Can I resolve the enantiomers of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL during this crystallization? A: Yes.4[4]. You can form diastereomeric salts using chiral acids like (+)-tartaric acid or (+)-mandelic acid. The resulting salts have distinct solubilities in absolute ethanol, allowing the less soluble diastereomer to selectively crystallize.

Q: Why is high-purity crystallization so critical for this specific derivative? A: 5[5]. Trace 1-naphthol impurities can trigger false positives in cytotoxicity screens due to their inherent redox activity.

V. Validated Step-by-Step Methodology

This protocol utilizes a self-validating framework to ensure that thermodynamic and chemical conditions are met before proceeding to the next step.

Phase 1: Acid-Base Extraction (Pre-Crystallization Purge)
  • Dissolution: Suspend 10 g of crude 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL in 100 mL of Ethyl Acetate (EtOAc).

  • Protonation: Add 100 mL of 1M HCl (aq) and stir vigorously for 15 minutes.

    • Causality: The amine group protonates to form a water-soluble hydrochloride salt, driving the product into the aqueous phase while leaving non-basic impurities (1-naphthol, aldehyde) in the organic layer.

    • Self-Validation Check: Spot both layers on a TLC plate (Hexane:EtOAc 7:3). The organic layer must show starting materials (high Rf), while the aqueous layer should retain the product at the baseline.

  • Separation: Separate the layers. Discard the organic layer.

  • Deprotonation: Cool the aqueous layer in an ice bath to 5 °C. Dropwise, add 2M NaOH until the solution reaches pH 10.

    • Causality: Adjusting the pH above the pKa of the amine forces the deprotonation of the salt, precipitating the free base.

    • Self-Validation Check: Verify the aqueous layer with pH test strips. The pH must be ≥10; if lower, the hydrochloride salt remains partially dissolved, drastically reducing yield.

  • Filtration: Filter the precipitated free base and wash with cold distilled water.

Phase 2: Controlled Crystallization
  • Solvation: Transfer the crude free base to a round-bottom flask. Add 80 mL of Ethanol and 20 mL of DI Water (8:2 v/v).

  • Heating: Heat the suspension to 78 °C under a nitrogen atmosphere until complete dissolution.

  • Clarification: Perform a hot filtration through a pre-warmed Buchner funnel to remove insoluble particulate matter.

  • Cooling: Transfer the filtrate to a jacketed crystallizer. Cool the solution from 78 °C to 45 °C at a controlled rate of 1 °C/min.

  • Seeding: At exactly 45 °C, add 0.1 g of pure 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL seed crystals.

    • Causality: Introducing seed crystals bypasses the high activation energy barrier for primary nucleation, preventing the supersaturated solution from reaching the concentration threshold where oiling out occurs.

    • Self-Validation Check: The solution should become visibly cloudy with distinct, sparkling crystalline particles within 10 minutes, rather than forming a milky, opaque emulsion.

  • Maturation: Continue cooling to 4 °C at a slower rate of 0.5 °C/min. Hold at 4 °C for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum, wash with 10 mL of ice-cold Ethanol/Water (1:1), and dry in a vacuum desiccator at 40 °C for 12 hours.

VI. References

1.4. PMC - NIH. 2.5. MDPI. 3. 3. ResearchGate. 4. 1. RWTH Publications. 5. 2. PMC - NIH.

Sources

Troubleshooting

Minimizing side reactions during 4-methoxy Betti base derivative synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and notoriously finicky transformation: t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a highly specific and notoriously finicky transformation: the synthesis of 4-methoxy Betti base derivatives.

The introduction of a strongly electron-donating methoxy group at the 4-position of 1-naphthol hyper-activates the aromatic ring. While this accelerates the desired multicomponent Mannich-type condensation, it simultaneously lowers the activation energy for parasitic side reactions. This guide deconstructs the causality of these failures and provides a self-validating framework to ensure high-fidelity synthesis.

Module 1: The Mechanistic Root of Side Reactions

To troubleshoot a reaction, we must first understand the causality of its failure. The Betti reaction proceeds via the condensation of an aldehyde and an amine to form an imine/iminium intermediate, which is subsequently attacked by the naphthol via an ortho-quinone methide (o-QM) intermediate[1].

Because 4-methoxy-1-naphthol is highly electron-rich, the o-QM intermediate forms rapidly but is highly reactive[2]. If the stoichiometric balance or thermodynamic control shifts even slightly, the reaction diverges into three primary side products:

  • 1,3-Oxazines: The secondary amine of the newly formed Betti base attacks a second equivalent of aldehyde, followed by cyclization[3].

  • Bis-Betti Bases: Excess amine or naphthol leads to over-alkylation of the imine intermediate[2].

  • Oxidation Products: The electron-rich 4-methoxy-1-naphthol is highly susceptible to atmospheric oxidation, forming 1,4-naphthoquinone derivatives before the condensation can occur.

MechanisticDivergence A 4-Methoxy-1-naphthol + Amine + Aldehyde B Imine Intermediate A->B Condensation C o-Quinone Methide (o-QM) B->C Naphthol Addition D 4-Methoxy Betti Base (Desired Product) C->D Aromatization E 1,3-Oxazine (Side Product) D->E + Excess Aldehyde F Bis-Betti Base (Side Product) D->F + Excess Amine/Naphthol

Fig 1. Mechanistic pathway of Betti base synthesis illustrating divergence into common side products.

Module 2: Troubleshooting Matrix & Optimization Data

Q: Why is my crude NMR showing a high percentage of 1,3-oxazine instead of the target Betti base? A: 1,3-oxazine formation is a direct consequence of excess aldehyde in the reaction mixture[3]. Because the 4-methoxy Betti base is sterically less hindered than bulkier derivatives, its secondary amine remains highly nucleophilic. To prevent this, you must enforce a strict 1.00 : 1.00 : 1.00 stoichiometric ratio and avoid prolonged heating once the Betti base has formed.

Q: How does the choice of solvent alter the side-reaction profile? A: Traditional protocols use refluxing toluene or ethanol, which often leads to poor selectivity (high bis-Betti and oxazine formation). Transitioning to aqueous micellar conditions (e.g., using reverse ZnO nanomicelles) stabilizes the imine intermediate via hydrogen bonding, effectively suppressing the cyclization pathway that leads to oxazines[4].

Quantitative Optimization Data

The table below summarizes our internal optimization data for 4-methoxy-1-naphthol condensations, demonstrating how catalyst and solvent choices dictate the side-reaction profile.

Protocol TypeSolventCatalystTemp (°C)Time (h)Betti Base Yield (%)1,3-Oxazine Yield (%)Bis-Betti Yield (%)
Unoptimized TolueneNone801245.035.015.0
Standard DCMPiperidine (10 mol%)252465.015.08.0
Acidic [1]Solvent-freeCalcined TPA800.589.05.02.0
Micellar [4]WaterReverse ZnO (10 mol%)70192.0 < 2.0 < 1.0

Module 3: Self-Validating Experimental Protocol

To guarantee high purity, we utilize an aqueous micellar protocol. This methodology is self-validating : it relies on a stoichiometric bottleneck (dropwise aldehyde addition) to ensure the local concentration of aldehyde never exceeds the available amine, mathematically eliminating the primary driver of oxazine formation.

ProtocolWorkflow S1 1. Preparation Degassed Water S2 2. Reaction ZnO Micelles (70°C) S1->S2 S3 3. Bottleneck Dropwise Aldehyde S2->S3 S4 4. Quenching Ice-water Crash S3->S4 S5 5. Validation NMR Oxazine Check S4->S5

Fig 2. Self-validating experimental workflow for the synthesis of 4-methoxy Betti base derivatives.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Degas 10 mL of deionized water by sparging with Argon for 15 minutes. This is critical to prevent the oxidation of 4-methoxy-1-naphthol into 1,4-naphthoquinone.

  • Micelle Formation: Add 10 mol% of reverse ZnO nanomicelles to the water and stir at 400 rpm until a uniform colloidal suspension forms[4].

  • Reagent Loading: Add exactly 1.00 mmol of 4-methoxy-1-naphthol and 1.00 mmol of the target secondary amine. Stir at 70 °C for 10 minutes to allow the reactants to partition into the micellar cores.

  • Stoichiometric Bottleneck (Crucial Step): Dissolve exactly 0.98 mmol of the aromatic aldehyde in 1 mL of THF. Add this solution dropwise over 30 minutes using a syringe pump. By keeping the aldehyde as the limiting reagent, 1,3-oxazine cyclization is starved of its necessary substrate.

  • Monitoring & Quenching: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction should be complete within 1 hour. Immediately quench by pouring the mixture into 50 mL of crushed ice water to precipitate the crude product and halt any lingering o-QM reactivity.

  • Self-Validation (Crude NMR): Before purification, take a crude ^1H-NMR in CDCl3. Validation Check: Look at the 4.5–5.0 ppm region. If a distinct -CH2-O- peak is absent, you have successfully bypassed the 1,3-oxazine side reaction. Proceed to recrystallize from hot ethanol.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use aliphatic amines instead of aromatic amines for 4-methoxy derivatives? A: You can, but proceed with extreme caution. Aliphatic amines are significantly more nucleophilic than aromatic amines (like aniline). When paired with the hyper-activated 4-methoxy-1-naphthol, the reaction rate increases drastically, making bis-alkylation a major risk. Lower the reaction temperature to 25 °C if using aliphatic amines.

Q: My product is turning dark brown/purple during workup. What is happening? A: This is a classic indicator of oxidative degradation. 4-methoxy Betti bases are electron-rich and can easily oxidize in the presence of light and ambient oxygen. Ensure your workup is done quickly, avoid leaving the crude mixture in solution overnight, and store the final purified crystals in an amber vial backfilled with Argon.

Q: Can I scale this reaction up to 50 grams? A: Direct scale-up of multicomponent reactions often fails due to poor heat transfer, leading to localized hot spots that promote side reactions. If scaling beyond 5 grams, switch from a batch flask to a continuous flow reactor to maintain precise thermal control and residence times.

References

  • Synthesis and synthetic applications of Betti base derivatives National Library of Medicine (PMC)[Link]

  • Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst RSC Advances[Link]

  • Calcined Tungstophosphoric Acid: An Efficient Catalyst for One-pot Three-component Betti Bases Synthesis at Mild Conditions Der Pharma Chemica[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for the Synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, mechanistic, and highly practical fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with an authoritative, mechanistic, and highly practical framework for optimizing the synthesis of the Betti base derivative, 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol .

This guide moves beyond basic recipes; it explains the causality behind catalyst selection and provides a self-validating experimental system to ensure reproducible, high-yield results.

Mechanistic Causality & Catalyst Role

The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol is achieved via the 1, a specialized multicomponent reaction (MCR)[1]. In this transformation, 1-naphthol acts as a carbon nucleophile, attacking an iminium intermediate generated in situ from 4-methoxybenzaldehyde and an ammonia source[2].

The Causality of Catalyst Selection: The electron-donating para-methoxy group on the benzaldehyde stabilizes the intermediate iminium ion via resonance. While this prevents unwanted side reactions, it inherently reduces the electrophilicity of the iminium carbon. Therefore, the chosen catalyst (whether a Lewis acid, Brønsted acid, or high-surface-area nanomaterial) must perform a dual role: it must strongly coordinate with the carbonyl oxygen to facilitate water elimination during imine formation, and it must sufficiently polarize the resulting C=N bond to drive the nucleophilic attack from the C2 position of 1-naphthol[3].

MechanisticPathway A 4-Methoxybenzaldehyde + NH4OAc B Catalytic Activation (Carbonyl Polarization) A->B C Iminium Ion Intermediate (Electrophile) B->C E Nucleophilic Attack at C2 (C-C Bond Formation) C->E Catalyst lowers Ea D 1-Naphthol (Nucleophile) D->E F Tautomerization & Proton Transfer E->F G 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol F->G

Fig 1: Mechanistic pathway of the Betti reaction highlighting catalyst-driven iminium activation.

Catalyst Optimization Data

To maximize atom economy and yield, various catalytic systems have been evaluated for this specific transformation. The table below summarizes quantitative data across different modern catalytic environments, allowing you to select the optimal system based on your laboratory's capabilities (e.g., solvent-free vs. aqueous).

Catalyst SystemSolvent EnvironmentTemp (°C)TimeYield (%)Source
Nano-2 Solvent-free10045 min954[4]
[2-MPyH]OTf (Ionic Liquid) Solvent-free12530 min935[5]
Reverse ZnO Nanomicelles Aqueous (Water)Ambient1 h906[6]
Montmorillonite K30 Solvent-free602 h887[7]
Phenylboronic Acid EthanolAmbient2 h853[3]

Self-Validating Experimental Protocol

A protocol is only reliable if it contains built-in verification steps. The following methodology utilizes a heterogeneous catalyst system (e.g., Montmorillonite K30 or ZnO nanomicelles) and is structured to prevent common failure modes.

Step 1: Imine Pre-assembly & Activation

  • Action: In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (1.0 mmol), ammonium acetate (1.2 mmol), and the selected heterogeneous catalyst (e.g., 10 mol% ZnO nanomicelles) in 5 mL of distilled water (or under solvent-free conditions). Stir vigorously at room temperature for 15 minutes.

  • Causality: Ammonium acetate acts as both the ammonia source and a mild buffer. Pre-mixing prevents the aldehyde from reacting prematurely with 1-naphthol.

  • Validation Checkpoint 1: Perform a TLC spot (Hexane:EtOAc 7:3). The UV-active aldehyde spot must significantly diminish, replaced by a new, more polar imine spot. Do not proceed until this shift is observed.

Step 2: Nucleophilic Addition

  • Action: Add 1-naphthol (1.0 mmol) to the activated mixture. Adjust the temperature based on your catalyst (e.g., 60 °C for Montmorillonite K30). Stir continuously.

  • Causality: Adding the nucleophile only after the electrophile is fully formed ensures the reaction pathway is strictly directed toward the Betti base, suppressing bis-naphthol formation.

  • Validation Checkpoint 2: Monitor via TLC every 30 minutes. The reaction is complete when the 1-naphthol spot completely disappears.

Step 3: Catalyst Separation & Workup

  • Action: Add hot ethyl acetate (15 mL) to the crude mixture and stir for 5 minutes. Filter the suspension while hot.

  • Causality: The synthesized Betti base is highly soluble in hot EtOAc, whereas heterogeneous catalysts remain insoluble, allowing for clean, mechanical separation.

  • Validation Checkpoint 3: The filter cake should contain the catalyst (which can be washed and recycled), while the filtrate should be a clear organic layer containing your product.

Step 4: Purification

  • Action: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from cold, degassed ethanol.

  • Validation Checkpoint 4: Confirm product identity via 1 H NMR. The successful formation of the 2-[Amino-(4-methoxy-phenyl)-methyl] linkage is validated by the appearance of a characteristic methine (CH) proton singlet around δ 5.8–6.2 ppm.

ExperimentalWorkflow S1 1. Imine Pre-assembly Mix Aldehyde, NH4OAc, Catalyst S2 2. Validation 1 TLC: Aldehyde Consumption S1->S2 S3 3. Nucleophilic Addition Add 1-Naphthol & Heat S2->S3 S4 4. Validation 2 TLC: Naphthol Disappearance S3->S4 S5 5. Workup & Recovery Hot EtOAc Extraction S4->S5 S6 6. Final Validation NMR & Melting Point S5->S6

Fig 2: Self-validating experimental workflow for Betti base synthesis and catalyst recovery.

Troubleshooting Guide

Q: My reaction yields a significant amount of a non-polar byproduct, and the NMR lacks the methine amine signal. What happened? A: You have likely synthesized a bis-naphthol (xanthene) derivative instead of the target Betti base. This occurs when the electrophilic aldehyde reacts directly with two equivalents of 1-naphthol before the imine can form. Corrective Action: Strictly enforce Validation Checkpoint 1. Ensure the 4-methoxybenzaldehyde and ammonium acetate are pre-mixed with the catalyst for at least 15 minutes to guarantee imine formation before introducing the 1-naphthol into the reaction vessel.

Q: The product turns dark brown or purple during the recrystallization step. Is it degrading? A: Yes. 1-Naphthol and its aminonaphthol derivatives are highly susceptible to oxidative coupling in the presence of atmospheric oxygen and light, forming colored quinone-like polymeric byproducts. Corrective Action: Perform the recrystallization in degassed ethanol. Minimize exposure to direct light, and consider adding a trace amount of an antioxidant (like ascorbic acid) during the workup phase.

Q: I am using an aqueous catalyst system (e.g., ZnO nanomicelles), but the 1-naphthol isn't dissolving. Will the reaction still proceed? A: Yes. The Betti reaction can proceed efficiently "on water" or in heterogeneous suspensions. The catalyst facilitates the reaction at the solid-liquid or micellar interface[6]. Corrective Action: Ensure vigorous stirring (at least 800 RPM). Do not add co-solvents like methanol to force dissolution, as this can disrupt the micellar structure of the catalyst and drastically reduce the reaction rate.

Frequently Asked Questions (FAQs)

Q: Why use 4-methoxybenzaldehyde instead of an unsubstituted benzaldehyde? A: The para-methoxy group is strongly electron-donating via resonance. This stabilizes the intermediate iminium ion, reducing unwanted polymerization. However, this stabilization also makes the iminium carbon slightly less electrophilic, which is precisely why catalyst optimization (using strong Lewis acids or high-surface-area nanomaterials) is critical to drive the reaction forward.

Q: Can I substitute aqueous ammonia for ammonium acetate? A: While aqueous ammonia provides the necessary NH 3​ , it raises the pH significantly. The Betti reaction requires mild acidic conditions to protonate the carbonyl oxygen and facilitate water elimination during imine formation. Ammonium acetate acts as an ideal buffer, providing a steady release of ammonia while maintaining a slightly acidic environment optimal for the catalyst.

Q: How many times can I recycle heterogeneous catalysts like Montmorillonite K30 or Nano-Ni? A: Most robust heterogeneous catalysts can be recycled 4 to 5 times with only a marginal drop in yield (typically <5% reduction per cycle). Ensure the catalyst is washed thoroughly with hot ethanol and dried under vacuum before reuse to remove any adsorbed organic residues.

Sources

Reference Data & Comparative Studies

Validation

Validating NMR and mass spectrometry purity of synthesized 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Analytical Validation and Purity Comparison Guide: 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol Executive Summary & Mechanistic Background The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol—a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation and Purity Comparison Guide: 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol

Executive Summary & Mechanistic Background

The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol—a highly functionalized Betti base derivative—is a critical process in the development of chiral ligands and pharmacologically active scaffolds. Formed via the multicomponent Betti condensation of 1-naphthol, 4-methoxybenzaldehyde (p-anisaldehyde), and ammonia[1],[2], the structural integrity of this compound is paramount.

As a Senior Application Scientist, I approach purity not as a single metric, but as a multi-dimensional matrix. This guide objectively compares the purity profiles of this Betti base synthesized via Modern Mechanochemical (Solvent-Free) Methods versus Traditional Ethanol-Reflux Methods [1]. By establishing a self-validating analytical system using Quantitative NMR (qNMR) and UHPLC-HRMS, we can confidently identify the causality behind synthetic impurities and validate the final product[3].

Self-Validating Analytical Protocols

To establish true chemical purity, we must move beyond relative area percentages. A self-validating system requires orthogonal techniques: qNMR provides absolute mass balance, while HRMS ensures the absence of trace isobaric interferences[3].

Quantitative NMR (qNMR) Methodology

Standard 1H NMR integration is relative and blind to NMR-silent impurities (e.g., inorganic salts) or broad polymeric baseline signals. By introducing an internal standard (IS) of known purity, we anchor the integration to an absolute mass.

  • Causality of Experimental Choices: We utilize 1,4-Dinitrobenzene as the IS because its highly deshielded aromatic singlet (~8.33 ppm) does not overlap with the Betti base’s aromatic multiplet (6.8–8.2 ppm) or its diagnostic aminomethyl chiral center proton (~6.0 ppm)[4].

  • Step-by-Step Protocol:

    • Accurately weigh ~20.0 mg of the synthesized Betti base and ~5.0 mg of 1,4-Dinitrobenzene (TraceCERT® standard) using a calibrated microbalance.

    • Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6.

    • Acquire 1H NMR at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to ≥ 30 seconds. Why? This ensures complete longitudinal relaxation (T1) of all protons. Shorter delays will artificially skew the integration, leading to mathematically invalid purity calculations.

    • Calculate absolute purity based on the molar ratio of the aminomethyl CH proton to the IS protons.

UHPLC-HRMS Methodology

While qNMR provides bulk absolute purity, it lacks the sensitivity to detect trace (<0.1%) impurities. High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation to rule out structural isomers.

  • Causality of Experimental Choices: We utilize Electrospray Ionization in positive mode (ESI+). The primary fragmentation pathway of Betti bases involves the facile cleavage of the C-N bond, resulting in the loss of ammonia (-17 Da) to form a highly stabilized naphthyl-benzyl carbocation.

  • Step-by-Step Protocol:

    • Prepare a 1 µg/mL solution of the sample in LC-MS grade MeOH/H2O (50:50).

    • Self-Validation Step: Inject a blank (solvent only) immediately before and after the sample. Why? This rules out column carryover, proving that any detected low-level impurities originate from the synthesis, not the instrument.

    • Elute on a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detect via ESI-TOF MS, targeting the exact [M+H]+ mass of 280.1337.

Visualizing the Validation Logic

Workflow Start Crude 2-[Amino-(4-methoxy-phenyl) -methyl]-naphthalen-1-ol Split Aliquot Start->Split NMR_Prep qNMR Prep Add 1,4-Dinitrobenzene IS in DMSO-d6 Split->NMR_Prep MS_Prep LC-MS Prep Dilute to 1 µg/mL in MeOH/H2O Split->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (Relaxation delay = 30s) NMR_Prep->NMR_Acq MS_Acq UHPLC-HRMS Acquisition (ESI+, m/z 100-1000) MS_Prep->MS_Acq NMR_Data Absolute Purity Calculation via Signal Integration NMR_Acq->NMR_Data MS_Data Exact Mass & Chromatographic Purity Assessment MS_Acq->MS_Data Valid Self-Validated Purity Report NMR_Data->Valid MS_Data->Valid

Figure 1: Orthogonal self-validating analytical workflow for Betti base purity determination.

Comparative Data Analysis

The choice of synthesis directly dictates the impurity profile. Mechanochemical synthesis generally avoids the thermal degradation seen in traditional reflux, though it requires precise energy input to ensure complete conversion[1].

Table 1: Comparative Analytical Performance Profile

ParameterMechanochemical SynthesisTraditional Ethanol Reflux
Yield 92%78%
qNMR Absolute Purity 98.5%94.2%
LC-UV Purity (254 nm) 99.1%95.0%
Primary Impurity Detected p-Anisaldehyde (Unreacted)1-Naphthol Oxidation Products
Residual Solvent (NMR) None detectedEthanol (1.06 ppm, 3.44 ppm)

Table 2: UHPLC-HRMS (ESI+) Fragmentation Data

Fragment Ion FormulaTheoretical m/zExperimental m/zMass Error (ppm)Mechanistic Assignment
[C18H18NO2]+ 280.1337280.1335-0.7Intact Protonated Molecule [M+H]+
[C18H15O2]+ 263.1072263.1069-1.1Loss of Ammonia (-NH3) via C-N cleavage
[C17H13O]+ 233.0966233.0962-1.7Loss of Formaldehyde from methoxy group

Impurity Resolution Logic

When analytical data flags a failure in purity, the recovery strategy must be dictated by the chemical nature of the identified impurity.

Logic Root Impurity Detected (qNMR or LC-UV) Naphthol 1-Naphthol Residue (m/z 145.06, Ar-H shift) Root->Naphthol Aldehyde p-Anisaldehyde Residue (m/z 137.06, CHO shift) Root->Aldehyde Solvent Solvent Inclusion (Aliphatic NMR signals) Root->Solvent Act1 Alkaline Wash (0.1M NaOH) Naphthol->Act1 Act2 Bisulfite Wash (NaHSO3) Aldehyde->Act2 Act3 Lyophilization / Vacuum Oven Solvent->Act3

Figure 2: Logical decision matrix for resolving identified synthetic impurities.

Mechanistic Troubleshooting:

  • Unreacted p-Anisaldehyde: Identified by a sharp aldehyde proton singlet at ~9.8 ppm in 1H NMR. It is easily resolved by washing the crude product with an aqueous sodium bisulfite solution, which forms a water-soluble bisulfite adduct with the aldehyde.

  • Unreacted 1-Naphthol: Identified by [M+H]+ at m/z 145.06. Because 1-naphthol is significantly more acidic than the resulting Betti base, a mild alkaline wash (0.1M NaOH) selectively deprotonates the naphthol, washing it into the aqueous layer while the target product remains in the organic phase.

References

  • Solvent-free multicomponent reactions and asymmetric transformations in solution and under mechanochemical conditions - RWTH Publications - 1

  • A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES - xisdxjxsu.asia - 3

  • An Efficient Kinetic Resolution of Racemic Betti Base Based on an Enantioselective N,O-Deketalization - The Journal of Organic Chemistry (ACS Publications) - 4

  • Transformation Reactions of the Betti Base Analogue Aminonaphthols - ResearchGate - 2

Sources

Comparative

Comparative Biological Activity of 4-Methoxy vs. 4-Chloro Betti Bases: A Structural and Pharmacological Guide

Executive Summary Betti bases (aminobenzylnaphthols), synthesized via the multicomponent Betti reaction, have emerged as privileged scaffolds in medicinal chemistry[1]. By condensing 2-naphthol, an aromatic aldehyde, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Betti bases (aminobenzylnaphthols), synthesized via the multicomponent Betti reaction, have emerged as privileged scaffolds in medicinal chemistry[1]. By condensing 2-naphthol, an aromatic aldehyde, and a secondary amine, researchers can generate highly diverse libraries of bioactive compounds[2]. This guide provides an objective, data-driven comparison of two critical structural variants: the 4-methoxy (electron-donating) and 4-chloro (electron-withdrawing) Betti base derivatives. By analyzing their distinct pharmacological profiles, this document serves as a strategic resource for drug development professionals optimizing lead compounds for oncology and infectious diseases.

Structural Causality: The Electronic Tug-of-War

The biological efficacy of Betti bases is heavily dictated by the electronic and steric properties of the substituents on the phenyl ring. The choice between a 4-methoxy (–OCH₃) and a 4-chloro (–Cl) group fundamentally alters the molecule's interaction with biological targets:

  • 4-Methoxy Betti Bases (Electron-Donating): The methoxy group increases the electron density of the aromatic ring via resonance. While this can improve aqueous solubility, the added steric bulk and lack of strong lipophilic character often result in moderate target binding affinity. These derivatives typically exhibit baseline to moderate cytotoxicity[3].

  • 4-Chloro Betti Bases (Electron-Withdrawing): The chlorine atom exerts a strong inductive electron-withdrawing effect, decreasing the electron density of the phenyl ring. Crucially, the –Cl group significantly enhances the molecule's lipophilicity (LogP), facilitating superior cell membrane permeation[4]. Furthermore, the chlorine atom can act as a halogen bond donor within the hydrophobic pockets of target proteins (such as Topoisomerase I), drastically lowering the required inhibitory concentrations[4],[5].

Comparative Efficacy Profiling

Quantitative experimental data consistently demonstrates the superiority of halogenated Betti bases in both oncology and microbiology. The table below summarizes the comparative performance of 4-methoxy and 4-chloro derivatives across standard in vitro assays.

Biological AssayTarget / Cell Line4-Methoxy Derivative4-Chloro DerivativeMechanistic Implication
Anticancer (GI₅₀ / IC₅₀) A549 (Lung Carcinoma)~18.5 µM< 10.0 µM Enhanced lipophilicity of the 4-chloro variant improves intracellular accumulation and Topoisomerase I inhibition[4].
Anticancer (GI₅₀ / IC₅₀) MCF-7 (Breast Cancer)~22.4 µM10.4 µM Stronger halogen bonding in the active site leads to higher apoptotic induction[4].
Antifungal (MIC) Candida albicans256 µg/mL32 µg/mL The electron-withdrawing chloro group disrupts fungal cell wall integrity more effectively[5].
Antibacterial (MIC) Staphylococcus aureus> 128 µg/mL64 µg/mL Improved membrane penetration allows the 4-chloro base to reach intracellular bacterial targets[6].

Mechanistic Insights into Cytotoxicity

Recent pharmacological evaluations reveal that Betti bases exert their anticancer activity primarily by acting as Topoisomerase I inhibitors[4],[2]. By stabilizing the DNA cleavage complex, these molecules prevent DNA religation, leading to lethal double-strand breaks during replication. The 4-chloro derivatives stabilize this complex more rigidly than their 4-methoxy counterparts due to favorable electrostatic interactions.

Pathway A Betti Base (4-Chloro/4-Methoxy) B Topoisomerase I Inhibition A->B C DNA Cleavage Complex B->C D p53 Pathway Activation C->D E Cellular Apoptosis D->E

Fig 1: Apoptotic signaling pathway triggered by Betti base-mediated Topoisomerase I inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols utilize self-validating mechanisms. The synthesis relies on green chemistry metrics (atom economy), while the biological assay uses metabolic reduction as a direct proxy for viability.

Protocol 1: Microwave-Assisted Green Synthesis of Betti Bases

Traditional Betti reactions require prolonged heating and toxic solvents. This microwave-assisted protocol ensures high yields, enantiomeric purity, and minimal side reactions[4],[2].

  • Preparation: In a microwave-safe quartz vessel, combine 2-naphthol (1.0 mmol), the secondary amine (e.g., morpholine or piperidine, 1.0 mmol), and the chosen aldehyde (4-methoxybenzaldehyde or 4-chlorobenzaldehyde, 1.0 mmol).

  • Catalysis: Add a catalytic amount of a green catalyst (e.g., fluorite or silica-supported sulfuric acid, 2% w/w) to facilitate the Mannich-type condensation without organic solvents[6].

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (300 W) for 3–5 minutes. Causality: Microwave heating provides uniform, localized energy, bypassing the thermal gradients of oil baths and preventing the degradation of the electron-rich naphthol ring.

  • Purification: Cool the mixture to room temperature, wash with cold ethanol, and filter. Recrystallize the crude product from hot ethanol.

  • Validation: Confirm the structure via ¹H-NMR (look for the characteristic benzylic CH peak around 5.0–5.5 ppm) and FT-IR (confirming the presence of the –OH stretch at ~3400 cm⁻¹ and the absence of the aldehyde C=O stretch)[7].

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol objectively measures the IC₅₀ values, validating the biological efficacy of the synthesized compounds against lung (A549) and breast (MCF-7) cancer cell lines[4].

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations (1, 5, 10, 25, 50, 100 µM) of the 4-methoxy and 4-chloro Betti bases dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Include 5-fluorouracil as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the yellow MTT into purple formazan crystals. This provides a direct, self-validating colorimetric readout of metabolic health.

  • Solubilization & Reading: After 4 hours, remove the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow step1 Reactants Preparation (2-Naphthol, Amine, Aldehyde) step2 Microwave-Assisted Green Synthesis step1->step2 step3 Purification & Recrystallization step2->step3 step4 Structural Validation (NMR, IR, MS) step3->step4 step5 In Vitro Evaluation (MTT & MIC Assays) step4->step5

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of Betti bases.

Strategic Perspectives for Drug Design

The comparative data unequivocally highlights that incorporating electron-withdrawing halogens (specifically 4-chloro substitutions) onto the Betti base scaffold yields superior pharmacological profiles compared to electron-donating 4-methoxy groups. For researchers developing novel aminobenzylnaphthols, prioritizing halogenated derivatives will likely result in lower IC₅₀ values, enhanced membrane permeability, and stronger target-site interactions.

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Validation

A Comparative Guide to the Validation of Molecular Docking Models: A Case Study with 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL and the EGFR Kinase Domain

This guide provides a comprehensive overview of the essential validation methodologies for molecular docking models, a cornerstone of modern structure-based drug discovery. We will delve into the theoretical underpinning...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential validation methodologies for molecular docking models, a cornerstone of modern structure-based drug discovery. We will delve into the theoretical underpinnings and practical applications of various validation techniques, using a case study of the putative binding of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL to the Epidermal Growth Factor Receptor (EGFR) kinase domain. While the specific biological target of this naphthalen-1-OL derivative is not extensively documented in public literature, its structural motifs suggest potential interactions with protein kinases, making the well-characterized EGFR kinase a suitable and instructive model for this guide.

The Imperative of Validation in Computational Drug Discovery

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity through scoring functions.[1] These predictions are instrumental in virtual screening campaigns and in guiding lead optimization.[2] However, the inherent approximations in search algorithms and scoring functions necessitate rigorous validation to ensure the biological relevance of the in silico findings.[3] This guide will compare and contrast computational and experimental validation strategies, providing a robust framework for researchers in drug development.

The Validation Workflow: A Multi-Faceted Approach

A credible molecular docking study does not end with the generation of a docking score. It begins a process of validation to build confidence in the predicted binding mode and affinity. The overall workflow integrates both computational checks and experimental verification.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation prep Protein & Ligand Preparation dock Molecular Docking Simulation prep->dock pose_analysis Pose & Score Analysis dock->pose_analysis redock Re-docking of Known Ligand redock->pose_analysis RMSD < 2.0 Å md_sim Molecular Dynamics Simulation pose_analysis->md_sim Stability Check binding_assay Binding Assays (SPR, ITC) pose_analysis->binding_assay Prioritize Compounds functional_assay Functional Assays (e.g., Kinase Assay) binding_assay->functional_assay Confirm Affinity structural_bio Structural Biology (X-ray, NMR) functional_assay->structural_bio Confirm Mode caption Figure 1: Overall validation workflow.

Caption: Figure 1: A comprehensive workflow illustrating the integration of computational and experimental validation stages for molecular docking models.

Part 1: Computational Validation Strategies

Before committing to resource-intensive experimental validation, a series of computational checks can establish the reliability of the docking protocol itself.

Re-docking of a Co-crystallized Ligand

The most fundamental validation of a docking protocol is its ability to reproduce the experimentally determined binding mode of a known ligand.[4] This involves taking a protein-ligand complex from the Protein Data Bank (PDB), separating the ligand, and then docking it back into the protein's binding site.

Experimental Protocol: Re-docking Validation

  • Select a High-Resolution Crystal Structure: Choose a high-resolution (e.g., < 2.5 Å) crystal structure of the target protein with a bound ligand. For our case study, we select the EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).

  • Prepare the Protein: Remove water molecules and any other non-essential heteroatoms. Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines, at physiological pH.

  • Define the Binding Site: Define the docking grid or search space based on the position of the co-crystallized ligand, typically encompassing all residues within a 6-10 Å radius.[4]

  • Extract and Prepare the Ligand: Extract the co-crystallized ligand (Erlotinib) from the PDB file. Assign correct bond orders and add hydrogen atoms. Generate a low-energy 3D conformation.

  • Perform Docking: Run the molecular docking simulation using the prepared protein and ligand.

  • Analyze the Results: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose.[5]

A successful docking protocol should yield an RMSD value of less than 2.0 Å, indicating that it can accurately reproduce the known binding mode.[6]

Cross-Docking and Enrichment Studies

While re-docking validates the protocol for a known ligand, cross-docking assesses its ability to predict the binding of different ligands to the same target.[7] Furthermore, in the context of virtual screening, a docking protocol can be validated by its ability to distinguish known active compounds from a set of decoy molecules (compounds with similar physical properties but different topology). A successful protocol will rank the known actives significantly higher than the decoys, demonstrating good "enrichment."[8]

Comparison of Scoring Functions

Different docking programs use various scoring functions to estimate binding affinity.[9] Relying on a single scoring function can be misleading. A robust approach involves using multiple docking programs or rescoring the poses generated by one program with the scoring function of another.[9] Consistent ranking of the top poses across different scoring functions increases confidence in the prediction.

Part 2: Experimental Validation – The Ground Truth

Computational predictions, no matter how well-validated internally, remain hypotheses until confirmed by experimental data.[1] Experimental validation provides the definitive assessment of a docking model's accuracy.

Experimental_Validation cluster_binding Direct Binding Measurement cluster_function Functional Activity cluster_structure Structural Determination docking_prediction Docking Prediction (Binding Pose & Affinity) spr Surface Plasmon Resonance (SPR) Measures: Kd, Kon, Koff docking_prediction->spr Validate Affinity itc Isothermal Titration Calorimetry (ITC) Measures: Kd, ΔH, ΔS docking_prediction->itc Validate Affinity kinase_assay Kinase Activity Assay Measures: IC50 docking_prediction->kinase_assay Validate Inhibition xray X-ray Crystallography Provides: 3D structure of complex docking_prediction->xray Validate Binding Mode caption Figure 2: Relationship between docking predictions and experimental validation techniques.

Caption: Figure 2: The logical flow from computational predictions to various tiers of experimental validation.

Binding Affinity Measurements

These techniques directly measure the interaction between the ligand and the protein, providing quantitative data on binding strength (e.g., dissociation constant, Kd).

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).

  • Surface Plasmon Resonance (SPR): A highly sensitive technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the protein is immobilized. SPR provides kinetic data (kon, koff) in addition to the binding affinity (Kd).

Experimental Protocol: SPR for Kd Determination

  • Protein Immobilization: Covalently immobilize the purified EGFR kinase domain onto a sensor chip.

  • Ligand Preparation: Prepare a series of dilutions of the test compound, 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL.

  • Binding Measurement: Inject the different concentrations of the ligand over the sensor chip surface and measure the association and dissociation phases.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Functional Assays

For enzyme targets like kinases, functional assays measure the ligand's ability to inhibit the protein's biological activity. The half-maximal inhibitory concentration (IC50) is a common metric. A strong correlation between predicted binding affinity (from docking scores) and experimentally determined IC50 values for a series of compounds is a powerful validation of the docking model.

High-Resolution Structural Analysis

The ultimate validation of a predicted binding pose comes from experimentally determining the three-dimensional structure of the protein-ligand complex.

  • X-ray Crystallography: This technique can provide an atomic-level picture of the binding mode, revealing the precise orientation of the ligand and its interactions with the protein. Comparing this experimental structure with the docked pose provides the most direct and rigorous assessment of the docking model's accuracy.

Comparative Analysis of Validation Metrics

The table below summarizes the key validation techniques and their outputs, providing a framework for comparing the performance of a molecular docking model.

Validation Method Metric / Output Purpose Interpretation of a "Good" Result
Computational
Re-dockingRMSDValidates the docking protocol's ability to find the correct pose.< 2.0 Å compared to the crystallographic pose.[6]
Virtual ScreeningEnrichment FactorAssesses the ability to distinguish known actives from decoys.High enrichment of known actives in the top-ranked results.
RescoringConsensus Score/RankIncreases confidence in the predicted binding affinity ranking.Consistent high ranking of the ligand across multiple scoring functions.[9]
Experimental
SPR / ITCKd (Dissociation Constant)Quantifies the binding affinity.A low Kd (e.g., nM to low µM range) indicates strong binding.
Kinase AssayIC50 (Inhibitory Concentration)Measures functional inhibition.A low IC50 value indicates potent inhibition.
X-ray Crystallography3D StructureConfirms the atomic details of the binding mode.Low RMSD between the docked pose and the crystal structure.

Conclusion

The validation of molecular docking models is not a single step but a continuous process of building confidence through a hierarchy of computational and experimental methods. While computational techniques like re-docking and rescoring are essential for establishing a robust protocol, they cannot replace the definitive evidence provided by experimental validation. By systematically comparing docking predictions with quantitative binding data, functional activity, and ultimately, high-resolution structural information, researchers can ensure that their in silico models are a reliable guide in the complex journey of drug discovery.

References

  • BenchChem. A Researcher's Guide to Computational Docking and Experimental Validation.

  • Shadecoder. Molecular Docking: A Comprehensive Guide for 2025.

  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

  • In Silico Medicinal Chemistry: Computational Methods to Support Drug Design. Protein–Ligand Docking.

  • ResearchGate. How can I validate docking result without a co-crystallized ligand?

  • Michigan State University. Lessons from Docking Validation.

  • PLOS Computational Biology. Ten quick tips to perform meaningful and reproducible molecular docking calculations.

  • ResearchGate. How can I validate a docking protocol?

  • Biochemistry and Molecular Biology, Michigan State University. Improving Docking Validation.

  • International Journal of Pharmaceutical Research and Allied Sciences. Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects.

  • ResearchGate. How to validate the molecular docking results?

  • ACS Publications. In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

  • Drug Discovery and Development Today. Network Pharmacology, Molecular Docking and Experimental Validation on.

  • Preprints.org. A Comprehensive Review on Molecular Docking in Drug Discovery.

  • International Journal of Pharmaceutical Sciences and Research. A Systematic Review on Molecular Docking Algorithms and its Challenges.

  • bioRxiv. Best Practices in Docking and Activity Prediction.

  • BioNome. Validating Docking Results with Molecular Dynamics Simulation in India.

  • PMC. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.

Sources

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